molecular formula C8H15ClN2O2 B602253 (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide CAS No. 102767-31-7

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

カタログ番号: B602253
CAS番号: 102767-31-7
分子量: 206.67
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

a related compound of Levetiracetam

特性

IUPAC Name

(2S)-2-(4-chlorobutanoylamino)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O2/c1-2-6(8(10)13)11-7(12)4-3-5-9/h6H,2-5H2,1H3,(H2,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJNYRYTZPBHFT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145496
Record name N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102767-31-7
Record name N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102767317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102767-31-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(1-AMINO-1-OXOBUTAN-2-YL)-4-CHLOROBUTANAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P8M8S76NM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide (CAS: 102767-31-7): A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, a critical intermediate in the synthesis of the widely used antiepileptic drug, Levetiracetam. This document delves into its chemical identity, synthesis, analytical characterization, and its pivotal role in pharmaceutical manufacturing, offering valuable insights for professionals in drug discovery and development.

Introduction and Chemical Identity

This compound, with the CAS number 102767-31-7, is a chiral organic compound that serves as a direct precursor in the industrial synthesis of Levetiracetam.[1][2] Due to its origin in the synthesis of this prominent drug, it is also commonly referred to as "Levetiracetam Related Compound A" or "Levetiracetam Impurity 3".[1][3] Its precise stereochemistry is paramount, as the therapeutic activity of Levetiracetam is specific to its (S)-enantiomer.[2] Understanding the properties and synthesis of this intermediate is therefore crucial for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient (API).

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 102767-31-7[1]
Molecular Formula C₈H₁₅ClN₂O₂[1]
Molecular Weight 206.67 g/mol [1]
IUPAC Name (2S)-2-(4-chlorobutanoylamino)butanamide[1]
Synonyms Levetiracetam Related Compound A, this compound, N-[(1S)-1-(Aminocarbonyl)propyl]-4-chlorobutanamide[1][3]
Appearance White to off-white solid/crystals[4]
Storage Temperature 2-8°C Refrigerator or -18°C[3][5]

Synthesis and Manufacturing Context

The primary route to synthesizing this compound involves the acylation of (S)-2-aminobutanamide with 4-chlorobutyryl chloride.[3] This reaction is a critical step in the overall synthesis of Levetiracetam. The starting material, (S)-2-aminobutanamide, is itself typically derived from (S)-2-aminobutanoic acid.[6]

Synthetic Pathway Overview

The synthesis can be conceptually broken down into two main stages: the formation of the chiral amide precursor, (S)-2-aminobutanamide, and its subsequent reaction to form the target compound.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Acylation cluster_2 Final Product A (S)-2-Aminobutanoic Acid B (S)-2-Aminobutanamide A->B Amidation D (S)-N-(1-Amino-1-oxobutan-2-yl) -4-chlorobutanamide B->D C 4-Chlorobutyryl Chloride C->D E Levetiracetam D->E Cyclization

Figure 1: Overall synthetic pathway from (S)-2-aminobutanoic acid to Levetiracetam, highlighting the formation of the target intermediate.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established patent literature.[3] Researchers should adapt and optimize these conditions based on their specific laboratory setup and safety protocols.

Step 1: Preparation of (S)-2-aminobutanamide (Starting Material)

(S)-2-aminobutanamide can be prepared from (S)-2-aminobutanoic acid through various amidation procedures. One common method involves the conversion of the carboxylic acid to an activated species (e.g., an acid chloride or ester) followed by reaction with ammonia.

Step 2: Synthesis of this compound

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve (S)-2-aminobutanamide in an appropriate aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Base Addition: Add a suitable base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.

  • Acylation: Cool the reaction mixture to a low temperature (typically 0-5 °C). Slowly add a solution of 4-chlorobutyryl chloride in the same solvent via the addition funnel, maintaining the temperature throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Workup and Isolation:

    • Quench the reaction by adding water or a dilute aqueous acid solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.

Analytical Characterization and Quality Control

As a critical intermediate in pharmaceutical manufacturing, the purity and identity of this compound must be rigorously controlled.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of this compound and for its quantification as a related substance in Levetiracetam.

Table 2: Representative HPLC Method Parameters for Purity Assessment

ParameterCondition
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol)
Flow Rate Typically 1.0 - 1.5 mL/min
Detection UV at a low wavelength (e.g., 205-215 nm)
Column Temperature Ambient or controlled (e.g., 40°C)
Injection Volume 10-20 µL

Note: Specific mobile phase composition and gradient programs will vary and should be optimized for the specific analytical requirements.[4][5][7]

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.

Biological Activity and Significance

It is important to note that while this compound is structurally related to the active drug Levetiracetam, there is a lack of direct scientific evidence for its own significant biological or pharmacological activity. Its primary significance lies in its role as a synthetic intermediate.[6] Any potential biological effects are generally considered in the context of it being an impurity in the final drug product.

Safety and Handling

This compound is a chemical compound intended for research and manufacturing purposes and should be handled with appropriate safety precautions in a laboratory or controlled manufacturing setting.[4][8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[4]

Conclusion

This compound is a molecule of high importance in the pharmaceutical industry, serving as an indispensable building block in the synthesis of Levetiracetam. A thorough understanding of its synthesis, purification, and analytical characterization is fundamental for ensuring the quality and safety of this widely used antiepileptic medication. While it lacks significant intrinsic biological activity, its role as a key intermediate and potential impurity underscores the importance of stringent quality control throughout the manufacturing process.

References

  • PubChem. N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of this compound in Pharmaceutical Manufacturing. Available at: [Link]

  • Google Patents. WO2006090265A2 - Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions.
  • Pharmaffiliates. This compound. Available at: [Link]

  • Der Pharma Chemica. A novel RP-HPLC method for the analysis of levetiracetam in formulations. Available at: [Link]

Sources

An In-Depth Technical Guide to Investigating the Potential Biological Activity of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is a chiral molecule recognized primarily as a key intermediate and related compound in the synthesis of the antiepileptic drug Levetiracetam.[1][2][3][4] Its structure, featuring a stereospecific center derived from (S)-2-aminobutyric acid and a reactive 4-chlorobutanamide moiety, suggests a significant, unexplored potential for biological activity. The chloroacetamide group, in particular, is a well-characterized electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues in proteins.[5] This guide outlines a comprehensive, multi-phase research program designed to systematically investigate the hypothesis that this compound acts as a targeted covalent inhibitor, to identify its potential protein targets, and to characterize its cellular activity. The proposed workflows are designed for drug development professionals and researchers, providing a robust framework for elucidating the compound's mechanism of action and therapeutic potential.

Introduction and Rationale

Chemical Structure Analysis

This compound (CAS: 102767-31-7) possesses distinct chemical features that form the basis of its predicted bioactivity.[2][3]

  • Recognition Element: The (S)-2-aminobutyramide core is a chiral scaffold derived from a non-proteinogenic amino acid.[6][7] This element is hypothesized to mediate specific, non-covalent interactions with a target protein's binding pocket, conferring selectivity.

  • Reactive Element ("Warhead"): The 4-chlorobutanamide tail contains a terminal alkyl chloride. The chloroacetamide group is a known, albeit milder, electrophile compared to iodo- or bromoacetamides, capable of reacting with nucleophilic amino acid residues such as cysteine.[5] This suggests the potential for irreversible or long-residence-time covalent inhibition of a target protein.[8]

Core Hypothesis: A Potential Targeted Covalent Inhibitor

The molecule's bifunctional nature leads to the central hypothesis that it acts as a targeted covalent inhibitor. This class of inhibitors typically operates via a two-step mechanism:[9][10]

  • Reversible Binding: The recognition element first docks into the target's binding site through non-covalent forces (e.g., hydrogen bonds, van der Waals interactions).

  • Covalent Modification: This initial binding event positions the electrophilic warhead in close proximity to a reactive nucleophile on the protein surface, facilitating the formation of a stable covalent bond.[9][11]

This mechanism can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that are challenging for traditional reversible inhibitors.[8]

Potential Therapeutic Areas

Given that reactive cysteine residues are often found in the active or allosteric sites of enzymes, several protein classes represent high-priority potential targets. These include:

  • Cysteine Proteases: Caspases and cathepsins, key regulators of apoptosis and inflammation.

  • Kinases: Certain kinases possess accessible cysteine residues near the ATP-binding pocket.

  • E3 Ligases: These enzymes play a crucial role in protein degradation and are increasingly targeted in drug discovery.

Successful identification and validation of a target in these classes could position this molecule or its derivatives as a lead compound in oncology, immunology, or neurodegenerative disease research.

Phase 1: In Vitro Target Identification and Mechanistic Characterization

The primary objective of this phase is to identify specific protein targets of this compound in an unbiased manner and to confirm the proposed covalent mechanism of action.

Experimental Workflow: In Vitro Target Discovery

G cluster_0 Unbiased Target Discovery cluster_1 Target Validation & MOA Compound (S)-N-(1-Amino-1-oxobutan-2-yl) -4-chlorobutanamide Chemoproteomics Chemoproteomics (isoTOP-ABPP) Compound->Chemoproteomics ITC Isothermal Titration Calorimetry (ITC) Compound->ITC Intact_MS Intact Protein Mass Spectrometry Compound->Intact_MS Proteome Cell Lysate / Proteome Proteome->Chemoproteomics MS_Analysis LC-MS/MS Analysis Chemoproteomics->MS_Analysis Target_List List of Potential Covalent Targets MS_Analysis->Target_List Recombinant_Protein Recombinant Target Protein Target_List->Recombinant_Protein Recombinant_Protein->ITC Recombinant_Protein->Intact_MS Kinetics Binding Affinity (KI) Inactivation Rate (kinact) ITC->Kinetics Covalent_Adduct Confirmation of Covalent Adduct (+mass shift) Intact_MS->Covalent_Adduct

Caption: Phase 1 workflow for target discovery and validation.

Protocol 1: Chemoproteomic Covalent Ligand Discovery

Rationale: To identify the protein targets of the compound in a native biological context, an unbiased chemoproteomics approach is the gold standard.[12][13] Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a powerful technique to map reactive cysteines across the proteome that are engaged by a covalent ligand.[14]

Step-by-Step Methodology:

  • Lysate Preparation: Prepare proteomes from a relevant cell line (e.g., Jurkat cells for immunological targets, a cancer cell line like HCT116).

  • Compound Incubation: Treat one sample of the cell lysate with the test compound (e.g., at 10-100 µM) and a control sample with DMSO vehicle. Incubate for 1 hour at 37°C.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne, to both samples to label all accessible cysteine residues not blocked by the test compound.

  • Click Chemistry: Use copper-catalyzed click chemistry to attach an enrichment tag (e.g., TEV-biotin-azide) to the alkyne-modified cysteines.

  • Enrichment: Enrich the biotin-tagged peptides using streptavidin beads.

  • Digestion & Mass Spectrometry: Digest the enriched proteins (e.g., with trypsin), and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

  • Data Analysis: Quantify the relative abundance of peptides between the compound-treated and DMSO-treated samples. A significant reduction in a peptide's signal in the treated sample indicates it was a target of the covalent compound.[12]

Protocol 2: Validation with Recombinant Protein & Intact Mass Spectrometry

Rationale: Once high-confidence targets are identified, the covalent interaction must be validated using purified recombinant protein. Intact protein mass spectrometry provides direct evidence of a covalent bond by detecting the expected mass shift in the protein corresponding to the addition of the compound.[16][17][18]

Step-by-Step Methodology:

  • Protein Preparation: Obtain high-purity recombinant protein for a top candidate identified from the chemoproteomics screen.

  • Incubation: Incubate the recombinant protein (e.g., 5 µM) with a molar excess of the test compound (e.g., 50 µM) for various time points (e.g., 0, 15, 60, 120 minutes) at 37°C. A DMSO control is run in parallel.

  • Sample Preparation: Quench the reaction and desalt the protein sample using a C4 ZipTip or similar method.

  • Mass Spectrometry: Analyze the samples via direct infusion into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

  • Data Analysis: Deconvolute the resulting spectra to determine the intact mass of the protein. A successful covalent modification will result in a mass increase equal to the molecular weight of the compound.[17]

Expected OutcomeMass Shift (Da)Interpretation
No Reaction0No covalent binding occurred.
Covalent Adduct+ 220.69Successful covalent modification.
Protocol 3: Kinetic Characterization by Isothermal Titration Calorimetry (ITC)

Rationale: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KI) and the rate of inactivation (kinact) for covalent inhibitors.[19][20] This provides a complete kinetic profile of the inhibitor.[21][22]

Step-by-Step Methodology:

  • Sample Preparation: Prepare the purified target enzyme in a suitable buffer in the ITC cell. Prepare the test compound in the same buffer in the injection syringe.

  • ITC Experiment: Perform a series of injections of the compound into the enzyme solution. The instrument will measure the heat change upon each injection.

  • Data Analysis: For a two-step covalent inhibitor, the data is complex. Specialized kinetic competition models (ITC-KC) are used to fit the raw data.[22][23] This analysis will yield two key parameters:

    • KI: The dissociation constant for the initial, reversible binding step.

    • kinact: The first-order rate constant for the formation of the covalent bond.

  • Efficiency Calculation: The overall efficiency of the inhibitor is reported as kinact/KI .

Phase 2: Cellular Activity and Target Engagement

This phase aims to determine if the compound can enter cells, engage its intended target, and elicit a functional biological response.

Experimental Workflow: Cellular Characterization

G cluster_0 Cellular Effects cluster_1 Cellular Target Engagement & Pathway Analysis Compound (S)-N-(1-Amino-1-oxobutan-2-yl) -4-chlorobutanamide Cell_Lines Relevant Cell Lines Compound->Cell_Lines Target_Engagement Cellular Target Engagement (Competitive ABPP) Compound->Target_Engagement Pathway_Analysis Downstream Pathway Analysis (Western Blot / Reporter Assay) Compound->Pathway_Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT / CellTiter-Glo) Cell_Lines->Cytotoxicity Cell_Lines->Target_Engagement Cell_Lines->Pathway_Analysis EC50 EC50 Determination Cytotoxicity->EC50 Target_Occupancy Target Occupancy (%) in living cells Target_Engagement->Target_Occupancy Functional_Response Modulation of Downstream Signaling Pathway_Analysis->Functional_Response

Caption: Phase 2 workflow for cellular activity and target engagement.

Protocol 4: Cellular Target Engagement Assay

Rationale: It is crucial to confirm that the compound engages its target within the complex environment of a living cell.[24] A competitive activity-based protein profiling (ABPP) experiment can quantify target occupancy.[25]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact, living cells with increasing concentrations of the test compound for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis & Probe Labeling: Lyse the cells and treat the proteomes with the broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne), as described in Protocol 1.

  • Analysis: The remaining steps (click chemistry, enrichment, MS analysis) are identical to Protocol 1.

  • Data Interpretation: The degree to which the test compound prevents labeling by the probe corresponds to its target occupancy in the cell. This allows for the determination of an EC50 for target engagement.

Protocol 5: Downstream Functional Assays

Rationale: Target engagement should lead to a measurable functional consequence. The specific assay depends on the identity of the validated target.

Example Scenarios:

  • If the target is Caspase-3 (an executioner caspase):

    • Assay: Measure apoptosis induction.

    • Method: Treat a relevant cancer cell line (e.g., HeLa) with the compound. Use a fluorescent substrate for activated caspase-3 (e.g., NucView® 488) and analyze via flow cytometry or fluorescence microscopy to quantify apoptotic cells.

  • If the target is a Kinase (e.g., BTK):

    • Assay: Measure phosphorylation of a downstream substrate.

    • Method: Treat cells with the compound, then stimulate the relevant pathway. Lyse the cells and perform a Western blot using an antibody specific to the phosphorylated form of the kinase's substrate. A reduction in the phospho-signal indicates successful target inhibition.

  • If the target is an E3 Ligase (e.g., RNF114):

    • Assay: Measure the stability of a known substrate.

    • Method: Treat cells with the compound. Lyse the cells at various time points and perform a Western blot for the known substrate (e.g., p21). Inhibition of the E3 ligase should lead to an accumulation/stabilization of the substrate protein.[26]

Data Interpretation and Future Directions

A successful investigation will yield a comprehensive dataset linking the chemical structure of this compound to a specific molecular target and a defined cellular outcome.

  • Synthesizing the Data: The convergence of data from chemoproteomics, intact mass spectrometry, ITC, and cellular assays will build a strong, evidence-based case for the compound's mechanism of action.

  • Lead Optimization: Should the compound demonstrate promising on-target activity but suffer from off-targeting or poor cellular potency, the validated target information provides a roadmap for medicinal chemistry. Modifications can be made to the (S)-2-aminobutyramide "recognition" moiety to improve affinity and selectivity, or to the electrophilic "warhead" to tune reactivity.

  • In Vivo Studies: With a well-characterized compound demonstrating cellular efficacy and target engagement, the logical next step is to assess its pharmacokinetic properties and test its efficacy in relevant animal models of disease.

References

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. National Institutes of Health. [Link]
  • Using Protein-Confined Proximity to Determine Chemical Reactivity. National Institutes of Health. [Link]
  • Covalent Inhibition in Drug Discovery. National Institutes of Health. [Link]
  • Chemoproteomics-Enabled Covalent Ligand Screen Reveals a Cysteine Hotspot in Reticulon 4 that Impairs ER Morphology and Cancer Pathogenicity. National Institutes of Health. [Link]
  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. [Link]
  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Publications. [Link]
  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
  • Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]
  • Quantitating drug-target engagement in single cells in vitro and in vivo. National Institutes of Health. [Link]
  • Studies on the Reaction of Sulfite with Proteins. ResearchGate. [Link]
  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). PubMed. [Link]
  • Chemoproteomics-Enabled Covalent Ligand Screening Reveals a Thioredoxin-Caspase 3 Interaction Disruptor That Impairs Breast Cancer Pathogenicity. ACS Publications. [Link]
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. National Institutes of Health. [Link]
  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. [Link]
  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews. [Link]
  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
  • Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. Biortus. [Link]
  • Preparation of (s)-2-aminobutyric acid.
  • Isothermal Titration Calorimetry in Biocatalysis. Frontiers. [Link]
  • Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
  • Characterizing Binding Interactions by ITC. TA Instruments. [Link]
  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. National Institutes of Health. [Link]
  • Development of Covalent Drugs with New Emerging Technologies. YouTube. [Link]
  • Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. National Institutes of Health. [Link]
  • Quantitative proteomics and applications in covalent ligand discovery. Frontiers. [Link]
  • Understanding the Role of this compound in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. PNAS. [Link]
  • Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. bioRxiv. [Link]
  • The rise of covalent inhibitors in strategic therapeutic design. CAS. [Link]
  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]
  • Amino Acids in the Development of Prodrugs. MDPI. [Link]
  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. National Institutes of Health. [Link]
  • General mechanism of covalent inhibition of a protein target by a ligand possessing electrophilic warhead (E) and protein (target). ResearchGate. [Link]
  • The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. ACS Publications. [Link]
  • Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. [Link]
  • The Strategic Importance of this compound in Modern Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

An In-Depth Technical Guide to (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide (Levetiracetam Related Compound A)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, a molecule of significant interest in the pharmaceutical industry, is primarily known as a process-related impurity in the synthesis of the broad-spectrum antiepileptic drug, Levetiracetam.[1][2] Its presence, even in trace amounts, can potentially impact the pharmacological profile and safety of the final drug product, making its thorough understanding and control a critical aspect of pharmaceutical development and manufacturing.[1][2] This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to detailed protocols for its synthesis and analytical quantification.

This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this specific chemical entity. As a Senior Application Scientist, the following sections are structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a self-validating and authoritative resource.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical substance is paramount for scientific discourse and regulatory compliance. This compound is known by several synonyms and chemical identifiers, which are summarized in the table below for clarity and cross-referencing.

Identifier TypeValue
IUPAC Name (2S)-2-(4-chlorobutanoylamino)butanamide[3]
Synonyms Levetiracetam Related Compound A, Levetiracetam Chloramide, N-[(1S)-1-(Aminocarbonyl)propyl]-4-chlorobutanamide[3]
CAS Number 102767-31-7[3]
Molecular Formula C₈H₁₅ClN₂O₂[2][3]
Molecular Weight 206.67 g/mol [2][3]
InChI InChI=1S/C8H15ClN2O2/c1-2-6(8(10)13)11-7(12)4-3-5-9/h6H,2-5H2,1H3,(H2,10,13)(H,11,12)/t6-/m0/s1[3]
SMILES CCNC(=O)CCCCl[3]

Formation as a Process-Related Impurity in Levetiracetam Synthesis

The emergence of this compound as an impurity is intrinsically linked to a common synthetic route for Levetiracetam. One of the key synthetic pathways to Levetiracetam involves the condensation of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride.[4] In an ideal scenario, the reaction proceeds with the acylation of the primary amine of (S)-2-aminobutanamide, followed by an intramolecular cyclization to form the pyrrolidinone ring of Levetiracetam.

However, under certain process conditions, the intramolecular cyclization may not proceed to completion. This incomplete reaction is the primary origin of this compound. The presence of this open-chain precursor as an impurity underscores the critical need for precise control over reaction parameters such as temperature, reaction time, and the choice of base to drive the cyclization to completion.

impurity_formation cluster_reactants Reactants cluster_process Reaction Process cluster_products Products SAB_HCl (S)-2-Aminobutanamide HCl Condensation Acylation SAB_HCl->Condensation 4CBC 4-Chlorobutyryl Chloride 4CBC->Condensation Impurity (S)-N-(1-Amino-1-oxobutan-2-yl) -4-chlorobutanamide (Levetiracetam Related Compound A) Condensation->Impurity Incomplete Reaction Cyclization Intramolecular Cyclization Levetiracetam Levetiracetam Cyclization->Levetiracetam Impurity->Cyclization Base, Heat

Mechanism of Impurity Formation

Synthesis of an Authentic Reference Standard

The availability of a high-purity reference standard of this compound is a prerequisite for its accurate quantification in pharmaceutical samples. The synthesis of this standard is typically achieved through a controlled reaction that intentionally halts before the final cyclization step of Levetiracetam synthesis.

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of the title compound.

Materials:

  • (S)-2-Aminobutanamide hydrochloride

  • 4-Chlorobutyryl chloride

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend (S)-2-aminobutanamide hydrochloride in anhydrous dichloromethane.

  • Basification: Cool the suspension in an ice bath (0 °C) and add triethylamine dropwise. Stir the mixture for 15-20 minutes to liberate the free amine.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of 4-chlorobutyryl chloride in anhydrous dichloromethane dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound as a white solid.

synthesis_workflow Start Start Suspend Suspend (S)-2-Aminobutanamide HCl in anhydrous DCM Start->Suspend Cool Cool to 0 °C Suspend->Cool Add_Base Add Triethylamine dropwise Cool->Add_Base Stir_1 Stir for 15-20 min Add_Base->Stir_1 Add_Acyl_Chloride Add 4-Chlorobutyryl Chloride solution dropwise at 0 °C Stir_1->Add_Acyl_Chloride Warm_Stir Warm to RT and stir for 2-4 h Add_Acyl_Chloride->Warm_Stir Monitor Monitor by TLC Warm_Stir->Monitor Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Monitor->Workup Reaction Complete Dry Dry over MgSO₄/Na₂SO₄ Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify End Pure Product Purify->End

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Unseen Player in Pharmaceutical Quality

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) often takes center stage. However, the silent partners in any formulation—the related compounds and impurities—are of equal, if not greater, importance in ensuring the safety and efficacy of a drug product. Levetiracetam, a widely prescribed second-generation antiepileptic drug, is no exception. This guide provides a comprehensive technical deep-dive into a critical process-related impurity: Levetiracetam Related Compound A. Our journey will traverse its discovery, the intricacies of its formation, robust analytical methodologies for its control, and its toxicological significance. This document is designed not as a rigid protocol, but as a foundational resource for the discerning scientist, offering not just the "what" and "how," but the critical "why" that underpins scientifically sound drug development.

The Genesis of a Critical Quality Attribute: Discovery and Significance

Levetiracetam Related Compound A, chemically known as (S)-N-(1-amino-1-oxobutan-2-yl)-4-chlorobutanamide, is a key intermediate in the synthesis of Levetiracetam.[1][2] Its emergence as a critical quality attribute (CQA) is intrinsically linked to the manufacturing process of the parent drug.

The history of Levetiracetam's development reveals a focus on stereospecific synthesis to isolate the desired (S)-enantiomer, which possesses the therapeutic activity.[3] In this pursuit, various synthetic routes have been explored. A prevalent pathway involves the acylation of (S)-2-aminobutanamide with 4-chlorobutanoyl chloride.[4] Levetiracetam Related Compound A is the direct product of this acylation step, prior to the final intramolecular cyclization that forms the pyrrolidone ring of Levetiracetam.

Its significance lies in its potential to persist as a process-related impurity in the final drug substance if the cyclization reaction is incomplete or inefficiently purified.[5] Furthermore, under certain degradation conditions, the pyrrolidone ring of Levetiracetam could potentially undergo hydrolysis, leading to the formation of open-ring impurities, including Compound A, although this is less common.[6] The United States Pharmacopeia (USP) has established a limit for Levetiracetam Related Compound A in the Levetiracetam drug substance, underscoring its regulatory importance.[7]

Table 1: Chemical and Physical Properties of Levetiracetam Related Compound A

PropertyValueSource
Chemical Name This compound[2]
Synonyms Levetiracetam Impurity 3, Levetiracetam Chloramide[5][8]
CAS Number 102767-31-7[8]
Molecular Formula C8H15ClN2O2[8]
Molecular Weight 206.67 g/mol [8]
Appearance White to off-white powderInferred from supplier data
Solubility Soluble in methanol, ethanol, and waterInferred from analytical methods

The Chemistry of Formation: Synthesis and Degradation Pathways

Understanding the formation of Levetiracetam Related Compound A is paramount to controlling its presence in the final API.

Synthesis Pathway: An Intended Intermediate

The primary route to Levetiracetam often commences with (S)-2-aminobutyric acid. This is converted to its corresponding amide, (S)-2-aminobutanamide, often as a hydrochloride salt. The subsequent key step is the N-acylation with 4-chlorobutanoyl chloride in the presence of a base. This reaction yields Levetiracetam Related Compound A. The final step is an intramolecular cyclization, typically facilitated by a strong base, where the amide nitrogen attacks the carbon bearing the chlorine atom, closing the five-membered pyrrolidinone ring to form Levetiracetam.

Synthesis of Levetiracetam cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization SAB (S)-2-aminobutanamide CompoundA Levetiracetam Related Compound A SAB->CompoundA Acylation CBC 4-chlorobutanoyl chloride CBC->CompoundA Levetiracetam Levetiracetam CompoundA_ref Levetiracetam Related Compound A CompoundA_ref->Levetiracetam Intramolecular Cyclization (Base-catalyzed) HPLC Workflow SamplePrep Sample Preparation (Levetiracetam API in Diluent) HPLC HPLC Analysis (L1 Column, Gradient Elution, UV 205 nm) SamplePrep->HPLC StandardPrep Standard Preparation (Compound A RS in Diluent) StandardPrep->HPLC SystemSuitability System Suitability Test (Resolution, Tailing, RSD%) DataAnalysis Data Analysis & Quantification (Peak Area Comparison) SystemSuitability->DataAnalysis Pass HPLC->SystemSuitability HPLC->DataAnalysis Result Report Result (% Compound A) DataAnalysis->Result

Sources

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, a chiral molecule of significant interest in the pharmaceutical industry, is primarily recognized as a critical process-related impurity in the synthesis of the antiepileptic drug Levetiracetam.[1][2] Designated as Levetiracetam Related Compound A, its monitoring and control are paramount for ensuring the quality, safety, and efficacy of the final drug product.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support research, development, and quality control activities. While extensive public data on this specific molecule is limited, this document synthesizes available information from chemical databases, regulatory documents, and the scientific literature to offer a thorough understanding of its characteristics.

Chemical Identity and Nomenclature

This compound is a derivative of butanamide with a stereocenter at the second carbon of the butanamide backbone. Its unambiguous identification is crucial for regulatory and research purposes.

IdentifierValueSource
IUPAC Name (2S)-2-(4-chlorobutanoylamino)butanamide[1][3]
CAS Number 102767-31-7[3]
Molecular Formula C₈H₁₅ClN₂O₂[3]
Molecular Weight 206.67 g/mol [3]
Synonyms Levetiracetam Related Compound A, Levetiracetam Impurity 3, (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide, N-[(1S)-1-(Aminocarbonyl)propyl]-4-chlorobutanamide[3][4][5]
InChI InChI=1S/C8H15ClN2O2/c1-2-6(8(10)13)11-7(12)4-3-5-9/h6H,2-5H2,1H3,(H2,10,13)(H,11,12)/t6-/m0/s1[1]
SMILES CCNC(=O)CCCCl[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and the development of control strategies in pharmaceutical manufacturing.

Physical Properties

Experimentally determined physical properties for this compound are not widely published. The information available is often from suppliers of reference standards or computational predictions.

PropertyValueSource
Appearance White Solid[6]
Melting Point Not available (experimentally determined)
Boiling Point 453.2 ± 30.0 °C (Predicted)[7]
Density 1.154 ± 0.06 g/cm³ (Predicted)[7]
pKa 14.54 ± 0.46 (Predicted)[7]
Solubility

The solubility profile of a compound is critical for developing analytical methods and understanding its behavior in different matrices.

SolventSolubilitySource
Methanol Soluble[8]
Dimethyl Sulfoxide (DMSO) Soluble[8]

Synthesis and Formation

This compound is primarily formed as an intermediate or a byproduct during the synthesis of Levetiracetam.[9] The most common synthetic route to Levetiracetam involves the acylation of (S)-2-aminobutanamide with a 4-chlorobutyryl derivative.[10]

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_final_product Final Product (via Cyclization) A (S)-2-Aminobutanamide C This compound A->C Acylation B 4-Chlorobutyryl Chloride B->C D Levetiracetam C->D Intramolecular Cyclization

Figure 1: General synthetic pathway leading to the formation of this compound.

General Synthetic Protocol

While a specific protocol for the targeted synthesis of this compound as a reference standard is not widely published, the general steps can be inferred from Levetiracetam synthesis procedures.

  • Reaction Setup: (S)-2-aminobutanamide (or its hydrochloride salt) is dissolved or suspended in a suitable aprotic solvent such as acetonitrile or dichloromethane.[10]

  • Acylation: 4-chlorobutyryl chloride is added to the reaction mixture, typically at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.[10] An acid scavenger, such as an inorganic base (e.g., potassium carbonate) or an organic base (e.g., triethylamine), is often required to neutralize the HCl generated during the reaction.[10]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting materials and the formation of the product.

  • Work-up and Isolation: Upon completion, the reaction mixture is typically filtered to remove any solid byproducts. The filtrate, containing the desired product, is then concentrated. The crude product can be isolated through precipitation or extraction.

  • Purification: Further purification is often necessary to obtain the compound in high purity for use as a reference standard. This may involve recrystallization from a suitable solvent or solvent mixture, or chromatographic techniques.

Analytical Characterization

The accurate detection and quantification of this compound are critical for the quality control of Levetiracetam.

Chromatographic Methods

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for the analysis of Levetiracetam and its impurities.

Example HPLC Method Parameters:

  • Column: Inertsil ODS-3V, 150 x 4.6 mm, 3µm

  • Mobile Phase A: pH 5.5 phosphate buffer : acetonitrile (950:50 v/v)

  • Mobile Phase B: Acetonitrile : water (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 205 nm

Note: These parameters are based on a published method for Levetiracetam and its impurities and may require optimization for specific applications.

Spectroscopic Data

Detailed public spectral data (NMR, IR, MS) for this compound is scarce. However, reference standards are available from various suppliers who would provide this data in their certificates of analysis.[11]

Safety and Handling

Understanding the potential hazards associated with a compound is crucial for safe handling in a laboratory or manufacturing setting.

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Hazard Class: Acute Toxicity, Oral (Category 3)[3]

  • Hazard Statement: H301: Toxic if swallowed[3]

Recommended Handling Precautions

Given its classification as an acute toxicant, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust.

Storage

For long-term stability, this compound should be stored in a cool, dry place, typically at temperatures between 2-8°C, protected from light.

Biological Context and Significance

The primary significance of this compound lies in its role as a process impurity in Levetiracetam manufacturing.[2] The presence of impurities in a final drug product can potentially impact its safety and efficacy. Therefore, regulatory agencies require strict control and monitoring of such compounds.

There is currently no readily available information on the specific pharmacological or toxicological profile of this compound itself. Its impact is primarily considered in the context of the overall impurity profile of Levetiracetam.

Conclusion

This compound is a key compound for professionals involved in the development, manufacturing, and quality control of Levetiracetam. While a comprehensive public dataset on its properties is not yet established, this guide consolidates the available information to provide a solid foundation for its handling, analysis, and understanding. As research and regulatory requirements evolve, further characterization of this and other pharmaceutical impurities will continue to be a critical area of focus.

References

  • PubChem. N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of this compound in Pharmaceutical Manufacturing. Available from: [Link]

  • SynZeal. Levetiracetam USP Related Compound A. Available from: [Link]

  • Cleanchem. Levetiracetam Related Compound A. Available from: [Link]

  • Allmpus. Levetiracetam USP RC A and Levetiracetam USP Related Compound A. Available from: [Link]

  • Google Patents. Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions.
  • Veeprho. This compound-D6. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • Pharmaffiliates. Levetiracetam-impurities. Available from: [Link]

Sources

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

Abstract: This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility of this compound (CAS: 102767-31-7), a key intermediate and known impurity in the synthesis of the antiepileptic drug Levetiracetam.[1][2] Understanding the solubility of this compound is critical for process chemistry, formulation development, and quality control within pharmaceutical manufacturing. This document outlines the theoretical principles and provides detailed, field-proven protocols for determining both thermodynamic equilibrium and kinetic solubility. It further explores the impact of critical variables such as pH and temperature, presenting illustrative data to guide researchers. The methodologies described are grounded in authoritative regulatory guidelines to ensure scientific integrity and self-validating results.

Introduction: The Critical Role of Solubility

This compound, also known as Levetiracetam Related Compound A, is a pivotal molecule in pharmaceutical development.[3][4] As an intermediate, its solubility dictates reaction kinetics, solvent selection, and purification strategies during the synthesis of Levetiracetam. As a potential impurity, its solubility characteristics are crucial for designing effective crystallization and purification processes to ensure the final active pharmaceutical ingredient (API) meets stringent purity specifications.[2] Poorly characterized solubility can lead to unpredictable process yields, manufacturing inefficiencies, and potential risks to final product quality and safety.

This guide provides the scientific foundation and practical methodologies for robustly characterizing the solubility of this compound, enabling informed decision-making for drug development professionals.

Foundational Principles: Thermodynamic vs. Kinetic Solubility

In pharmaceutical sciences, solubility is not a single, monolithic value. It is essential to distinguish between two key measurements: thermodynamic and kinetic solubility.[5]

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure.[5] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours) until the dissolution and precipitation rates are equal. The shake-flask method is the most reliable technique for determining thermodynamic solubility.[5]

  • Kinetic Solubility: This is a high-throughput measurement that assesses the concentration at which a compound, rapidly dissolved from a concentrated organic stock solution (usually DMSO), begins to precipitate in an aqueous buffer.[5][6][7] This method is faster and requires less compound, making it ideal for early-stage discovery and screening. However, it often overestimates the true thermodynamic solubility because it can generate supersaturated solutions.[6]

For a process intermediate and impurity like this compound, both measurements are valuable. Kinetic data can guide initial solvent screening, while thermodynamic data provides the definitive values needed for process modeling, formulation, and regulatory submissions.

Gold-Standard Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the universally accepted benchmark for determining thermodynamic solubility due to its reliability and direct measure of equilibrium.[8] The protocol is designed to ensure that the system reaches a true equilibrium state, providing a self-validating result.

Causality Behind Experimental Choices
  • Excess Solid: Adding an excess of the solid compound is critical to ensure that the solvent becomes saturated, which is the definition of an equilibrium solubility measurement.

  • Equilibration Time: Amides can be slow to dissolve and equilibrate. An extended incubation period (e.g., 24-48 hours) with continuous agitation is necessary to ensure the system has reached a steady state. Samples are taken at multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer changing.

  • Temperature Control: Solubility is highly temperature-dependent.[9][10] For biopharmaceutical relevance, experiments are conducted at 37 ± 1 °C to mimic physiological conditions, as stipulated by regulatory guidelines.[11][12][13]

  • pH Control: The pH of the aqueous medium is a critical factor, as the ionization state of a molecule can dramatically alter its solubility.[14][15] The amide bonds in the target molecule can undergo pH-dependent hydrolysis, making pH control essential.[14] Testing is performed across the physiological pH range of 1.2 to 6.8 as recommended by the International Council for Harmonisation (ICH) M9 guidelines.[16][17][18]

  • Phase Separation: After equilibration, the undissolved solid must be completely removed to accurately measure the concentration of the dissolved compound. Centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is a robust method to prevent solid carryover.[13]

  • Validated Analytical Method: The concentration of the dissolved compound in the supernatant must be determined using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Step-by-Step Experimental Protocol
  • Preparation of Buffers: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid) according to USP standards.

  • Compound Addition: Add an excess amount of solid this compound to several vials for each buffer condition (e.g., 5-10 mg in 1 mL of buffer). The presence of visible solid material must be confirmed.

  • Equilibration: Place the sealed vials in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25 °C for process chemistry or 37 °C for biopharmaceutical assessment) and agitate continuously.[13]

  • Sampling: At predetermined time points (e.g., 24 and 48 hours), cease agitation and allow the vials to stand briefly.

  • Phase Separation: Withdraw an aliquot of the suspension and clarify it. A recommended method is to centrifuge the sample (e.g., 14,000 rpm for 15 minutes) and then filter the resulting supernatant through a 0.22 µm PVDF syringe filter.

  • Dilution & Analysis: Immediately dilute the clear filtrate with a suitable mobile phase to prevent precipitation and analyze the concentration using a validated HPLC-UV method.

  • pH Verification: Measure the final pH of the suspension in each vial to ensure it has not shifted significantly during the experiment.[8]

  • Data Evaluation: Compare the concentrations at the different time points. Equilibrium is confirmed if the concentration values between 24 and 48 hours are within a narrow margin (e.g., <5%).

Thermodynamic Solubility Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Buffers (pH 1.2, 4.5, 6.8) P2 Add Excess Solid Compound to Vials P1->P2 E1 Equilibrate with Agitation (e.g., 37°C for 24-48h) P2->E1 E2 Sample at Time Points (e.g., 24h, 48h) E1->E2 E3 Phase Separation (Centrifuge & Filter) E2->E3 A1 Dilute Filtrate E3->A1 A2 Quantify by Validated HPLC-UV Method A1->A2 A3 Confirm Equilibrium (Conc_24h ≈ Conc_48h) A2->A3 A3->E1 No, continue equilibration A4 Report Thermodynamic Solubility A3->A4 Yes G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis KP1 Prepare High Conc. Stock in DMSO KP2 Dispense Stock into 96-Well Plate KP1->KP2 KE1 Add Aqueous Buffer (e.g., PBS, pH 7.4) KP2->KE1 KE2 Incubate with Shaking (e.g., 2 hours) KE1->KE2 KA1 Measure Turbidity (Nephelometry) KA2 Identify Concentration at Precipitation KA1->KA2 KA3 Report Kinetic Solubility KA2->KA3

Caption: High-Throughput Kinetic Solubility Workflow.

Illustrative Solubility Data Profile

The following tables present hypothetical but plausible solubility data for this compound, based on the expected behavior of a neutral amide compound. This data is for illustrative purposes only.

Table 1: Illustrative Thermodynamic Aqueous Solubility at 37 °C

pH of Buffer Solubility (µg/mL) Solubility (mM)
1.2 1550 7.50
4.5 1480 7.16

| 6.8 | 1450 | 7.02 |

Rationale: As a largely neutral molecule with amide groups, only minor pH-dependent solubility changes are expected across the 1.2-6.8 range. Extreme pH values could lead to hydrolysis, but within this range, solubility should be relatively consistent.

Table 2: Illustrative Effect of Temperature on Solubility in pH 6.8 Buffer

Temperature (°C) Solubility (µg/mL)
4 850
25 (Room Temp) 1120

| 37 | 1450 |

Rationale: The dissolution of most organic solids is an endothermic process, meaning solubility generally increases with temperature.[19][20]

Table 3: Illustrative Solubility in Various Solvents at 25 °C

Solvent Solubility Category Estimated Solubility Range (mg/mL)
Water Sparingly Soluble 1 - 10
Methanol Soluble 30 - 100
Acetonitrile Sparingly Soluble 1 - 10

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 |

Rationale: The compound is expected to have higher solubility in polar organic solvents like Methanol and DMSO compared to water, which is a common characteristic for many pharmaceutical intermediates.[21]

Conclusion

A thorough understanding of the solubility of this compound is non-negotiable for ensuring robust and reproducible manufacturing of Levetiracetam. This guide provides the necessary theoretical background and detailed, actionable protocols for determining both thermodynamic and kinetic solubility. By adhering to these self-validating methodologies, researchers and drug development professionals can generate the high-quality, reliable data needed to optimize synthetic processes, control impurity levels, and meet rigorous regulatory standards.

References

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Accessed January 23, 2026. [Link]

  • SynZeal. Levetiracetam USP Related Compound A | 102767-31-7. Accessed January 23, 2026. [Link]

  • Chemistry LibreTexts. 13.4: Effects of Temperature and Pressure on Solubility. Accessed January 23, 2026. [Link]

  • PubChem. N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-. Accessed January 23, 2026. [Link]

  • PubMed Central. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Accessed January 23, 2026. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Accessed January 23, 2026. [Link]

  • U.S. Food and Drug Administration. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. Accessed January 23, 2026. [Link]

  • Allmpus. Levetiracetam USP RC A and Levetiracetam USP Related Compound A. Accessed January 23, 2026. [Link]

  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. Accessed January 23, 2026. [Link]

  • International Council for Harmonisation. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Accessed January 23, 2026. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Accessed January 23, 2026. [Link]

  • The Royal Society of Chemistry. The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Accessed January 23, 2026. [Link]

  • ACS Publications. On the Effect of Temperature on Aqueous Solubility of Organic Solids. Accessed January 23, 2026. [Link]

  • USP-NF. Levetiracetam. Accessed January 23, 2026. [Link]

  • ResearchGate. The Effects of pH on the Supramolecular Structure of Amino Amides. Accessed January 23, 2026. [Link]

  • ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. Accessed January 23, 2026. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Accessed January 23, 2026. [Link]

  • regulations.gov. m9 biopharmaceutics classification system-based biowaivers | fda. Accessed January 23, 2026. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Accessed January 23, 2026. [Link]

  • National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility - StatPearls. Accessed January 23, 2026. [Link]

  • Extranet Systems. ICH Harmonised Guideline M9 “Biopharmaceutics Classification System-Based Biowaivers” implemented and updated biowaiver documentation published. Accessed January 23, 2026. [Link]

  • U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Accessed January 23, 2026. [Link]

  • USP-NF. Levetiracetam. Accessed January 23, 2026. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Accessed January 23, 2026. [Link]

  • University of Regina. On the hydrolysis mechanisms of amides and peptides. Accessed January 23, 2026. [Link]

  • Chemistry LibreTexts. 9.4: The Effect of Temperature on Solubility. Accessed January 23, 2026. [Link]

  • PubMed Central. On the pH dependence of amide proton exchange rates in proteins. Accessed January 23, 2026. [Link]

  • World Health Organization. Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. Accessed January 23, 2026. [Link]

  • U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers. Accessed January 23, 2026. [Link]

  • PubMed Central. Dissolution Testing for Generic Drugs: An FDA Perspective. Accessed January 23, 2026. [Link]

  • regulations.gov. Dissolution Testing and Specification Criteria for Immediate-Release Solid Oral Dosage Forms Containing Biopharmaceutics Classification System Class. Accessed January 23, 2026. [Link]

  • International Council for Harmonisation. ICH M9: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Accessed January 23, 2026. [Link]

Sources

Spectroscopic Data of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is a key chemical entity of significant interest within the pharmaceutical industry. Primarily recognized as a process-related impurity and a critical intermediate in the synthesis of the antiepileptic drug Levetiracetam, its thorough characterization is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are curated for researchers, scientists, and drug development professionals to facilitate its unambiguous identification and quantification.

The molecular structure of this compound, with the CAS Number 102767-31-7, a molecular formula of C₈H₁₅ClN₂O₂, and a molecular weight of 206.67 g/mol , presents distinct spectroscopic features that will be elucidated in this guide.[2][3][4]

Molecular Structure and Key Functional Groups

A foundational understanding of the molecule's architecture is essential for the interpretation of its spectral data. The structure comprises a chiral center at the second carbon of the butanamide moiety, an ethyl group, a primary amide, a secondary amide, and a chlorobutyl chain. These features give rise to characteristic signals in various spectroscopic analyses.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. Reputable suppliers of the reference standard for this compound, such as LGC Standards and the United States Pharmacopeia (USP), confirm its structure by NMR.[2][5]

¹H NMR Spectroscopy

The proton NMR spectrum, typically recorded at 400 MHz in a deuterated solvent like DMSO-d₆, will exhibit characteristic signals corresponding to each unique proton environment in the molecule.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2d1H-NH- (secondary amide)
~7.3s1H-CONH₂ (primary amide)
~7.0s1H-CONH₂ (primary amide)
~4.2m1H-CH- (chiral center)
~3.6t2H-CH₂-Cl
~2.2t2H-CO-CH₂-
~1.9m2H-CH₂-CH₂Cl
~1.6m2H-CH₂-CH₃
~0.8t3H-CH₂-CH₃

Interpretation:

  • Amide Protons: The downfield signals around δ 8.2 ppm (doublet) and δ 7.0-7.3 ppm (two singlets) are characteristic of the secondary and primary amide protons, respectively. Their chemical shifts are sensitive to solvent and concentration.

  • Chiral Center Proton: The multiplet at approximately δ 4.2 ppm corresponds to the proton attached to the chiral carbon. Its coupling to the adjacent methylene protons of the ethyl group and the secondary amide proton results in a complex splitting pattern.

  • Chlorobutyl Chain Protons: The triplet at ~δ 3.6 ppm is indicative of the methylene group directly attached to the chlorine atom. The adjacent methylene group appears as a multiplet around δ 1.9 ppm, and the methylene group alpha to the carbonyl is observed as a triplet around δ 2.2 ppm.

  • Ethyl Group Protons: The ethyl group gives rise to a multiplet around δ 1.6 ppm for the methylene protons and a triplet around δ 0.8 ppm for the terminal methyl protons, showing characteristic coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~174-CONH₂ (primary amide carbonyl)
~172-NHCO- (secondary amide carbonyl)
~55-CH- (chiral center)
~45-CH₂-Cl
~35-CO-CH₂-
~30-CH₂-CH₂Cl
~25-CH₂-CH₃
~10-CH₃

Interpretation:

  • Carbonyl Carbons: Two distinct signals in the downfield region (~172-174 ppm) correspond to the two amide carbonyl carbons.

  • Aliphatic Carbons: The remaining signals in the upfield region represent the carbons of the ethyl and chlorobutyl chains. The carbon attached to the chlorine atom is expected around δ 45 ppm, while the chiral carbon should appear around δ 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amide and alkyl halide groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretching (amides)
~1680C=O stretching (secondary amide - Amide I)
~1640C=O stretching (primary amide - Amide I)
~1550N-H bending (secondary amide - Amide II)
750-650C-Cl stretching

Interpretation:

  • The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the N-H stretching vibrations of both the primary and secondary amides.

  • The strong absorptions around 1680 cm⁻¹ and 1640 cm⁻¹ are assigned to the C=O stretching vibrations (Amide I band) of the secondary and primary amides, respectively.

  • The band around 1550 cm⁻¹ is attributed to the N-H bending vibration (Amide II band) of the secondary amide.

  • The presence of a C-Cl bond is indicated by a stretching vibration in the fingerprint region, typically between 750 and 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The nominal molecular weight is 206.67 g/mol . In mass spectrometry, one would expect to observe the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ at m/z 207. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks (due to ³⁵Cl and ³⁷Cl isotopes).

  • Key Fragmentation Patterns: The molecule is expected to fragment at the amide bonds and along the alkyl chains.

MS_Fragmentation cluster_main Key Fragmentation Pathways cluster_frags parent [(S)-N-(1-Amino-1-oxobutan-2-yl) -4-chlorobutanamide] [M+H]⁺ = m/z 207/209 frag1 Loss of CONH₂ m/z 163/165 parent->frag1 - CONH₂ frag2 Cleavage of 4-chlorobutanoyl group m/z 103 parent->frag2 - C₄H₆ClO frag3 Loss of ethyl group m/z 178/180 parent->frag3 - C₂H₅ frag4 Formation of 4-chlorobutanoyl cation m/z 105/107 parent->frag4

Caption: Plausible fragmentation pathways in the mass spectrum.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and appropriate instrumental parameters.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the reference standard.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Data Acquisition (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (Electrospray Ionization - ESI):

    • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive ion mode is typically preferred for this compound to observe the [M+H]⁺ ion.

    • Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 50-500).

    • Infusion: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound is a critical aspect of quality control in the manufacturing of Levetiracetam. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, along with standardized protocols for their acquisition. The detailed interpretation of the spectral features serves as a valuable resource for researchers and analytical scientists in the pharmaceutical field, ensuring the accurate identification and purity assessment of this important compound. The availability of certified reference standards from commercial suppliers provides the authoritative basis for these analytical characterizations.

References

  • PubChem. N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-. [Link]

  • Allmpus. Levetiracetam USP RC A and Levetiracetam USP Related Compound A. [Link]

Sources

An In-Depth Technical Guide to Levetiracetam Chloramide (Levetiracetam USP Related Compound A)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Levetiracetam Chloramide, also known as Levetiracetam USP Related Compound A. This critical intermediate and potential impurity in the synthesis of the broad-spectrum antiepileptic drug Levetiracetam is of significant interest to pharmaceutical scientists and researchers. This document delves into its chemical identity, synthesis, and its relationship with the final active pharmaceutical ingredient (API). Furthermore, it explores the pharmacological context of Levetiracetam, analytical methodologies for the detection and quantification of this impurity, and its implications for quality control in drug manufacturing. The guide is structured to provide both foundational knowledge and practical, in-depth insights, supported by experimental protocols and data visualization to facilitate a thorough understanding.

Introduction to Levetiracetam and the Significance of Levetiracetam Chloramide

Levetiracetam, marketed under brand names such as Keppra, is a widely prescribed second-generation antiepileptic drug (AED) used for the treatment of partial-onset, myoclonic, and tonic-clonic seizures.[1] It is the (S)-enantiomer of etiracetam and belongs to the racetam class of drugs.[2] Structurally and mechanistically distinct from many other AEDs, Levetiracetam's primary mechanism of action involves binding to the synaptic vesicle glycoprotein 2A (SV2A), modulating neurotransmitter release and thereby reducing neuronal hyperexcitability.[3][4]

The synthesis of Levetiracetam, like any pharmaceutical compound, can result in the formation of impurities. These can arise from starting materials, intermediates, byproducts, or degradation products.[5] Levetiracetam Chloramide, chemically known as (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, is a key process-related impurity and a crucial intermediate in certain synthetic pathways of Levetiracetam.[6][7] Understanding the formation, characterization, and control of this compound is paramount for ensuring the purity, safety, and efficacy of the final Levetiracetam drug product.[8]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Levetiracetam Chloramide is fundamental for its analysis and control.

PropertyLevetiracetam ChloramideLevetiracetam
Chemical Name This compound[7](S)-α-Ethyl-2-oxo-1-pyrrolidineacetamide[3]
Synonyms Levetiracetam USP Related Compound A[6]Keppra
CAS Number 102767-31-7[9]102767-28-2[2]
Molecular Formula C₈H₁₅ClN₂O₂[6]C₈H₁₄N₂O₂[3]
Molecular Weight 206.7 g/mol [6]170.21 g/mol [3]
Structure Linear chloro-butanamide derivativeCyclized pyrrolidinone derivative

Synthesis and Formation

Levetiracetam Chloramide is a direct precursor to Levetiracetam in several common industrial synthetic routes. Its formation and subsequent cyclization are critical steps in the manufacturing process.

One prevalent synthetic pathway involves the condensation of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride.[10] This reaction yields Levetiracetam Chloramide, which is then cyclized under basic conditions to form Levetiracetam.

Synthetic Workflow

The following diagram illustrates the synthetic transformation from the starting materials to Levetiracetam, highlighting the pivotal role of Levetiracetam Chloramide.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product S-2-aminobutanamide_HCl (S)-2-aminobutanamide hydrochloride Levetiracetam_Chloramide Levetiracetam Chloramide ((S)-N-(1-Amino-1-oxobutan-2-yl) -4-chlorobutanamide) S-2-aminobutanamide_HCl->Levetiracetam_Chloramide Condensation 4-chlorobutyryl_chloride 4-chlorobutyryl chloride 4-chlorobutyryl_chloride->Levetiracetam_Chloramide Levetiracetam Levetiracetam Levetiracetam_Chloramide->Levetiracetam Cyclization (Base-catalyzed)

Caption: Synthetic pathway of Levetiracetam highlighting the formation of Levetiracetam Chloramide.

Experimental Protocol: Synthesis of Levetiracetam via Levetiracetam Chloramide

This protocol is a generalized representation based on established synthetic methods.[11][12]

Step 1: Condensation to form Levetiracetam Chloramide

  • To a stirred solution of (S)-2-aminobutanamide hydrochloride in a suitable aprotic solvent (e.g., acetonitrile), add a strong base (e.g., potassium carbonate).

  • Cool the reaction mixture to 0-5°C.

  • Slowly add a solution of 4-chlorobutyryl chloride to the mixture while maintaining the temperature.

  • Allow the reaction to proceed for several hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • The filtrate containing Levetiracetam Chloramide can be used directly in the next step or the intermediate can be isolated.

Step 2: Cyclization to Levetiracetam

  • To the solution containing Levetiracetam Chloramide, add a base such as potassium hydroxide.

  • The reaction is typically carried out in a solvent like methylene chloride.

  • Stir the mixture at room temperature until the cyclization is complete, as monitored by TLC or HPLC.

  • After the reaction is complete, the mixture is worked up by washing with water and brine.

  • The organic layer is dried over a drying agent (e.g., sodium sulfate) and the solvent is evaporated under reduced pressure to yield crude Levetiracetam.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., acetone and ethyl acetate) to obtain pure Levetiracetam.[12]

Pharmacological Context: The Mechanism of Action of Levetiracetam

While Levetiracetam Chloramide is primarily an intermediate, understanding the pharmacology of the final API provides context for the importance of its purity. Levetiracetam's unique mechanism of action distinguishes it from other AEDs.[3][13]

The primary molecular target of Levetiracetam is the synaptic vesicle glycoprotein 2A (SV2A).[4][14] By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters from presynaptic vesicles, thereby reducing neuronal hypersynchronization that leads to seizures.[3]

In addition to its interaction with SV2A, other proposed mechanisms that may contribute to Levetiracetam's anticonvulsant effects include:

  • Inhibition of N-type calcium channels: This can reduce the influx of calcium into neurons, which is a critical step in neurotransmitter release.[14]

  • Modulation of GABAergic neurotransmission: Levetiracetam has been shown to affect GABA turnover in certain brain regions.[15]

  • Reduction of delayed rectifier potassium currents.

The following diagram illustrates the proposed signaling pathway of Levetiracetam at the synapse.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Levetiracetam Levetiracetam SV2A SV2A Levetiracetam->SV2A Binds to Ca_channel N-type Ca2+ Channel Levetiracetam->Ca_channel Inhibits Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Exocytosis Ca_channel->Vesicle Triggers Fusion Neurotransmitter Neurotransmitter (e.g., Glutamate) Vesicle->Neurotransmitter Releases Released_NT Released Neurotransmitter Receptor Postsynaptic Receptor Released_NT->Receptor Binds to

Caption: Proposed mechanism of action of Levetiracetam at the presynaptic terminal.

Analytical Methodologies for Quality Control

Rigorous analytical testing is essential to ensure that the levels of Levetiracetam Chloramide in the final Levetiracetam API are within acceptable limits.[5] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[16]

HPLC Method for the Determination of Levetiracetam and Levetiracetam Chloramide

This is a representative HPLC method; specific parameters may need to be optimized for different systems and sample matrices.

ParameterConditionRationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good separation for compounds of moderate polarity.
Mobile Phase Isocratic mixture of a phosphate buffer and acetonitrile (e.g., 90:10 v/v)[17]Ensures consistent elution and good peak shape. The buffer controls the pH to maintain the ionization state of the analytes.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Detection UV at 192-210 nm[17]Levetiracetam and its related compounds have UV absorbance in this range.
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.
Column Temperature Ambient or controlled at 25-30°CMaintains consistent retention times.
Sample Preparation Protocol for HPLC Analysis
  • Standard Preparation:

    • Accurately weigh and dissolve reference standards of Levetiracetam and Levetiracetam Chloramide in the mobile phase to prepare stock solutions.

    • Perform serial dilutions to create a series of calibration standards at different concentrations.

  • Sample Preparation (for API):

    • Accurately weigh a sample of the Levetiracetam API and dissolve it in the mobile phase to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the peaks of Levetiracetam and Levetiracetam Chloramide based on their retention times compared to the reference standards.

    • Quantify the amount of Levetiracetam Chloramide in the sample using the calibration curve generated from the standards.

Workflow for Impurity Analysis

G Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Data_Analysis Data Analysis (Peak Identification & Quantification) UV_Detection->Data_Analysis Report Reporting of Impurity Levels Data_Analysis->Report

Caption: A typical workflow for the HPLC analysis of impurities in Levetiracetam.

Conclusion

Levetiracetam Chloramide is a compound of significant interest in the pharmaceutical development and manufacturing of Levetiracetam. As a key intermediate, its efficient conversion to the final API is crucial for process optimization. As a potential impurity, its effective monitoring and control are essential for ensuring the quality, safety, and regulatory compliance of Levetiracetam. The synthetic and analytical protocols outlined in this guide provide a framework for researchers and drug development professionals to understand and manage this critical compound. A thorough understanding of the chemistry and analysis of Levetiracetam Chloramide is a cornerstone of robust Levetiracetam manufacturing.

References

  • Wikipedia. (n.d.). Levetiracetam. Retrieved from [Link]

  • Patel, P., & Tadi, P. (2023). Levetiracetam. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Löscher, W., & Gillard, M. (2011). Levetiracetam Mechanisms of Action: From Molecules to Systems. Epilepsia, 52(s8), 1-11. Retrieved from [Link]

  • Gómez-García, L., & Lizarbe, S. (2018). Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy. Frontiers in Pharmacology, 9, 1373. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Levetiracetam? Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing levetiracetam.
  • Pharmaffiliates. (n.d.). Levetiracetam-impurities. Retrieved from [Link]

  • Pathy, K. S. (n.d.). Industrial process for preparation of Levetiracetam. myExperiment. Retrieved from [Link]

  • ChemWhat. (n.d.). Levetiracetam USP Related Compound A CAS#: 102767-31-7. Retrieved from [Link]

  • SynZeal. (n.d.). Levetiracetam Impurities. Retrieved from [Link]

  • ResearchGate. (2025). Effects of levetiracetam and lacosamide on therapeutic efficacy and neural function in patients with epilepsy. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Levetiracetam EP Impurities & USP Related Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Levetiracetam. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemAnalyst. (2025). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. Retrieved from [Link]

  • Scribd. (n.d.). Industrial Process For Preparation of Levetiracetam. Retrieved from [Link]

  • Al-Zaagi, I. A., et al. (2023). Development and Validation of a Simple HPLC-UV Assay Method for Determination of Levetiracetam Concentrations in Human Plasma. Molecules, 28(1), 389. Retrieved from [Link]

  • ResearchGate. (2022). A Review on Analytical Methods - Levetiracetam. Retrieved from [Link]

  • Google Patents. (n.d.). Method for analyzing and separating levetiracetam by using HPLC method.
  • Veeprho. (n.d.). Levetiracetam Impurities and Related Compound. Retrieved from [Link]

  • SynZeal. (n.d.). Levetiracetam USP Related Compound A. Retrieved from [Link]

  • Tou, C. C., et al. (2014). Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. PLoS ONE, 9(11), e112752. Retrieved from [Link]

  • Hernández-Mitre, M. P., et al. (2020). Determination of Levetiracetam in Plasma by a Modified HPLC-UV Method and Its Pharmacokinetic Application. Mathews Journal of Pharmaceutical Sciences, 4(1), 04. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of levetiracetam (LEV), its enantiomer (R). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Use of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the qualification and application of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide (CAS: 102767-31-7) as a pharmaceutical reference standard. Primarily known as Levetiracetam Related Compound A, this molecule is a critical impurity that must be monitored and controlled during the manufacturing of the antiepileptic drug Levetiracetam to ensure product quality, safety, and efficacy.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It details the necessary steps for identity confirmation, purity determination, and certified content assignment, followed by a practical protocol for its use in quantifying the impurity in drug substance samples.

Introduction and Scientific Context

In pharmaceutical manufacturing, a reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and content of active pharmaceutical ingredients (APIs) and their associated impurities. The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," mandates the use of such standards for quality control.[3][4]

This compound, hereafter referred to as LVC-A, is a process-related impurity formed during the synthesis of Levetiracetam.[1][2] Its structural similarity to the API and its potential to persist through purification processes make its quantification essential.[1] Establishing a primary reference standard for LVC-A is the foundational step for developing validated analytical methods to monitor its presence in Levetiracetam batches.

This guide provides the scientific rationale and step-by-step protocols for a multi-faceted approach to qualifying a candidate batch of LVC-A. The principle of orthogonality is central to our approach; we employ multiple analytical techniques with different separation and detection principles (e.g., spectroscopy and chromatography) to build a robust and trustworthy characterization profile.

Physicochemical Properties of LVC-A

A thorough understanding of the molecule's properties is critical for method development, handling, and storage.

PropertyValueSource
Chemical Name (2S)-2-(4-chlorobutanoylamino)butanamide[5]
Synonyms Levetiracetam Related Compound A, USP Levetiracetam Related Compound A[6][7][8]
CAS Number 102767-31-7[5]
Molecular Formula C₈H₁₅ClN₂O₂[5]
Molecular Weight 206.67 g/mol [5]
Appearance White Solid[9]
Storage 2-8°C Refrigerator; -18°C for long-term[6][9]

Qualification of the LVC-A Reference Standard

The qualification process certifies a batch of chemical material as a reference standard by rigorously establishing its identity, purity, and potency. This process ensures that the standard is suitable for its intended analytical purpose.

G NMR NMR Spectroscopy (¹H, ¹³C, COSY) Confirms covalent structure HPLC HPLC-UV (Purity) Separates and quantifies impurities NMR->HPLC MS Mass Spectrometry (ESI-MS) Confirms mass & elemental composition MS->HPLC FTIR FTIR Spectroscopy Confirms functional groups FTIR->HPLC LOD Loss on Drying Measures volatile content HPLC->LOD ROI Residue on Ignition Measures inorganic impurities LOD->ROI MassBalance Mass Balance Calculation Assigns final purity value ROI->MassBalance Cert Certificate of Analysis Generation MassBalance->Cert start Receipt of Candidate Material start->NMR start->MS start->FTIR

Figure 1: Workflow for the Qualification of a Primary Reference Standard.

Protocol: Identity Confirmation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural information by probing the magnetic properties of atomic nuclei. It is the gold standard for confirming the covalent bond framework of an organic molecule. We use a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY) experiments to map all proton and carbon environments and their connectivity.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the LVC-A candidate material.

    • Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Senior Application Scientist's Note: DMSO-d₆ is an excellent solvent for polar molecules containing amide groups. Unlike D₂O, it allows for the observation of exchangeable N-H protons, which are critical for full structural elucidation.[10]

    • Vortex briefly to ensure complete dissolution and transfer to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton coupling networks.

  • Data Interpretation and Acceptance Criteria:

    • ¹H NMR: The spectrum must show distinct signals corresponding to the ethyl group (triplet and quartet), the α-proton, the methylene groups of the chlorobutanamide moiety, and the two amide N-H protons.[11] The integration of these signals must be consistent with the number of protons in each environment.

    • ¹³C NMR: The spectrum must show 8 distinct carbon signals corresponding to the molecular structure. Chemical shifts should align with expected values for alkyl, methylene, methine, and carbonyl carbons.

    • COSY: The spectrum must confirm the connectivity, e.g., showing a cross-peak between the CH₃ and CH₂ of the ethyl group.

    • The combined spectral data must be unambiguously consistent with the structure of this compound and free of significant signals from structural isomers or other major impurities.

Protocol: Identity Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight and valuable fragmentation information. For LVC-A, the presence of a chlorine atom provides a highly characteristic isotopic signature, which serves as a powerful confirmation tool.[12][13]

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Mass Spectrometer.

  • Sample Preparation:

    • Prepare a stock solution of LVC-A at ~1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of ~1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

      • Senior Application Scientist's Note: The acidic mobile phase promotes protonation of the analyte, making it amenable to positive ion mode ESI.

  • Data Acquisition:

    • Infuse the sample directly or via an LC system into the mass spectrometer.

    • Acquire data in positive ESI mode over a mass range of m/z 50-500.

  • Data Interpretation and Acceptance Criteria:

    • The spectrum must show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated exact mass of C₈H₁₆ClN₂O₂⁺ (207.0898).

    • Crucially, the isotopic pattern for the [M+H]⁺ ion must be observed. This will appear as two peaks: one at m/z ~207.09 (corresponding to the ³⁵Cl isotope) and a second peak at m/z ~209.09 (for the ³⁷Cl isotope). The intensity ratio of these two peaks must be approximately 3:1, which is characteristic of a molecule containing a single chlorine atom.[14]

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the primary technique for assessing the purity of a reference standard by separating the main component from any process-related impurities, degradants, or isomers. An area percent calculation from the resulting chromatogram provides a quantitative measure of purity.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar amide compounds.[15]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape for amine/amide compounds.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 0-5 min (10% B), 5-35 min (10-70% B), 35-40 min (70% B), 40-45 min (10% B)A gradient elution ensures that both polar and non-polar impurities are eluted and detected.[16]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 210 nmWavelength where amide bonds typically show absorbance.
Injection Vol. 10 µL
Sample Conc. 0.5 mg/mL in Mobile Phase A/B (50:50)Concentration should be high enough to detect impurities at the 0.05% level.
  • Procedure:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the prepared sample solution in triplicate.

  • Data Analysis and Acceptance Criteria:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The purity of a primary reference standard should typically be ≥99.5%. All individual impurities should be reported.

Assigning Certified Content via Mass Balance

Rationale: The chromatographic purity determined by HPLC only accounts for organic impurities. A complete purity assignment, or "assay value," must also account for non-chromatographable content like water and inorganic material. The mass balance approach is a comprehensive method for this, as recommended by regulatory bodies.[3][17]

The final certified content is calculated as: Content (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residue on Ignition)

Protocol: Water Content by Karl Fischer Titration
  • Method: Volumetric or coulometric Karl Fischer titration.

  • Procedure: Titrate a known mass of LVC-A with standardized Karl Fischer reagent until the endpoint is reached.

  • Result: Report the water content as a weight/weight percentage.

Protocol: Residue on Ignition (ROI)
  • Method: USP <281> or equivalent pharmacopeial method.

  • Procedure: Accurately weigh ~1 g of LVC-A into a crucible. Moisten with sulfuric acid and ignite until all carbon is removed. The weight of the remaining residue represents the amount of inorganic impurities.

  • Result: Report the ROI as a weight/weight percentage.

Application: Quantifying LVC-A in a Levetiracetam Drug Substance

Once the LVC-A reference standard has been fully characterized and its content certified, it can be used for routine quality control testing.

Protocol: HPLC Assay of LVC-A Impurity
  • Objective: To determine the amount of LVC-A impurity in a batch of Levetiracetam API.

  • Chromatographic Conditions: Use the same validated HPLC method as described in Section 2.3.

  • Solutions Preparation:

    • Reference Standard Stock Solution (RS): Accurately weigh ~12.5 mg of the qualified LVC-A reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. This gives a concentration of ~250 µg/mL.

    • Working Standard Solution (WS): Pipette 1.0 mL of the RS Stock Solution into a 100 mL volumetric flask and dilute to volume. This gives a working concentration of ~2.5 µg/mL.

    • Sample Solution (Test): Accurately weigh ~250 mg of the Levetiracetam API into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. This gives a sample concentration of ~5000 µg/mL (5 mg/mL).

  • Chromatographic Run:

    • Inject the blank.

    • Inject the Working Standard solution five times to establish system suitability (RSD of peak areas should be ≤2.0%).

    • Inject the Sample Solution in duplicate.

  • Calculation: Calculate the percentage of LVC-A in the Levetiracetam API using the following formula:

    % LVC-A = (Area_Test / Area_WS) * (Conc_WS / Conc_Test) * P * 100

    Where:

    • Area_Test = Peak area of LVC-A in the Sample Solution chromatogram.

    • Area_WS = Average peak area of LVC-A from the five system suitability injections.

    • Conc_WS = Concentration of the Working Standard Solution (in mg/mL).

    • Conc_Test = Concentration of the Levetiracetam API in the Sample Solution (in mg/mL).

    • P = The certified purity (as a decimal) of the LVC-A reference standard (from the Certificate of Analysis).

References

  • Benchchem Scientific Inc. (n.d.). This compound.
  • LGC Standards. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Role of this compound in Pharmaceutical Manufacturing.
  • PubChem. (n.d.). N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • NIH Molecular Libraries Program. (2010). A small molecule inhibitor of Caspase 1. Probe Reports. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from [Link]

  • Moreira, D. L., et al. (2012). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Magazine. Retrieved from [Link]

  • Jin, Y., et al. (2022). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation. PubMed. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Kessler, H., et al. (n.d.). 7.5 High Resolution NMR Spectroscopy. In Houben-Weyl Methods of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?. Retrieved from [Link]

  • Qualio. (2024). Understanding the International Council for Harmonisation (ICH) Q7 Guideline. Retrieved from [Link]

  • ECA Academy. (2015). Actual Interpretation of the GMP Requirements for Active Pharmaceutical Ingredients: APIC revises the "How to do" Document on ICH Q7. Retrieved from [Link]

  • Qualio. (2025). The complete guide to the ICH Q7 guidelines. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Levetiracetam Utilizing (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Levetiracetam, a prominent antiepileptic agent, through a synthetic route that employs (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide as a key intermediate. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices, ensuring both scientific rigor and practical applicability. This guide is intended to empower researchers and drug development professionals with the knowledge to execute this synthesis efficiently and safely, yielding a high-purity final product.

Introduction: The Strategic Importance of this compound in Levetiracetam Synthesis

Levetiracetam, the (S)-enantiomer of etiracetam, is a second-generation antiepileptic drug with a unique mechanism of action, favorable safety profile, and broad-spectrum efficacy.[1] The stereospecificity of Levetiracetam is crucial for its pharmacological activity, necessitating synthetic routes that ensure high enantiomeric purity.[2] A widely adopted and industrially scalable approach involves a two-step process commencing with the chiral precursor, (S)-2-aminobutyramide. This precursor is first acylated with 4-chlorobutyryl chloride to form the open-chain intermediate, this compound. This intermediate is then subjected to an intramolecular cyclization to yield the final product, Levetiracetam.

The strategic selection of this compound as a pivotal intermediate offers several advantages. It allows for the construction of the pyrrolidinone ring system in a controlled manner, preserving the stereochemical integrity of the chiral center. Furthermore, this intermediate is a crystalline solid, which facilitates its purification and characterization before the final ring-closing step, thereby ensuring the high quality of the resulting Active Pharmaceutical Ingredient (API).

This document will provide a detailed exposition of this synthetic pathway, from the foundational principles to step-by-step laboratory protocols and analytical methodologies.

Reaction Scheme and Mechanistic Overview

The synthesis of Levetiracetam from (S)-2-aminobutyramide hydrochloride proceeds in two distinct stages:

Step 1: Acylation to form this compound

In this step, the primary amine of (S)-2-aminobutyramide hydrochloride is acylated by 4-chlorobutyryl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated from the starting material and the reaction itself.

Step 2: Intramolecular Cyclization to Levetiracetam

The second step involves an intramolecular nucleophilic substitution, where the amide nitrogen, deprotonated by a strong base, acts as a nucleophile, attacking the carbon atom bearing the chlorine atom. This results in the formation of the five-membered pyrrolidinone ring of Levetiracetam.

Diagram 1: Overall Synthetic Pathway

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization S-2-aminobutyramide_HCl (S)-2-aminobutyramide Hydrochloride Intermediate (S)-N-(1-Amino-1-oxobutan-2-yl) -4-chlorobutanamide S-2-aminobutyramide_HCl->Intermediate Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) 4-chlorobutyryl_chloride 4-chlorobutyryl chloride 4-chlorobutyryl_chloride->Intermediate Levetiracetam Levetiracetam Intermediate_2 (S)-N-(1-Amino-1-oxobutan-2-yl) -4-chlorobutanamide Intermediate_2->Levetiracetam Strong Base (e.g., KOH) Solvent (e.g., Dichloromethane) Phase Transfer Catalyst (optional)

Caption: Synthetic route to Levetiracetam.

Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
(S)-2-Aminobutyramide hydrochloride≥98%Commercially AvailableChiral precursor.
4-Chlorobutyryl chloride≥98%Commercially AvailableHighly reactive, handle with care.
Potassium Carbonate (K₂CO₃), anhydrousReagent GradeCommercially AvailableBase for acylation.
Potassium Hydroxide (KOH)Reagent GradeCommercially AvailableStrong base for cyclization.
Tetrabutylammonium bromide (TBAB)≥98%Commercially AvailablePhase transfer catalyst.
Acetonitrile (ACN)AnhydrousCommercially AvailableSolvent for acylation.
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent for cyclization.
Ethyl AcetateReagent GradeCommercially AvailableRecrystallization solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableDrying agent.

Equipment:

  • Glass-lined reactor or round-bottom flasks equipped with mechanical stirrer, thermometer, and addition funnel.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Standard laboratory glassware.

  • Filtration apparatus (Büchner funnel).

  • Rotary evaporator.

  • Melting point apparatus.

  • Analytical balance.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • High-Performance Liquid Chromatography (HPLC) system.

Step-by-Step Protocol: Synthesis of this compound

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the starting materials and does not interfere with the reaction.

  • Base: Anhydrous potassium carbonate is a mild inorganic base sufficient to neutralize the HCl without promoting significant side reactions.

  • Temperature: The reaction is typically conducted at a reduced temperature to control the exothermicity of the acylation and minimize potential side reactions.

Protocol:

  • To a clean, dry, and inerted reactor, charge (S)-2-aminobutyramide hydrochloride (1.0 eq).

  • Add anhydrous acetonitrile to the reactor to form a slurry.

  • Add anhydrous potassium carbonate (2.5 eq).

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add 4-chlorobutyryl chloride (1.1 eq) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC (Mobile phase: Ethyl acetate/Acetone = 3:1). The starting material should be consumed.

  • Once the reaction is complete, filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure on a rotary evaporator to obtain a crude solid.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether to yield this compound as a white solid.

Step-by-Step Protocol: Synthesis of Levetiracetam

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane is a common solvent for this cyclization, providing good solubility for the intermediate.

  • Base: Potassium hydroxide is a strong base required to deprotonate the amide nitrogen, initiating the intramolecular cyclization.

  • Phase Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) is often used to facilitate the reaction between the solid potassium hydroxide and the dissolved intermediate in the organic solvent. The quaternary ammonium cation forms a more soluble ion pair with the hydroxide anion, increasing its effective concentration in the organic phase.[3]

  • Temperature: The reaction is performed at low to ambient temperatures to control the reaction rate and minimize potential side reactions.

Protocol:

  • Charge the purified this compound (1.0 eq) into a clean, dry, and inerted reactor.

  • Add anhydrous dichloromethane to dissolve the intermediate.

  • Add tetrabutylammonium bromide (0.05 eq).

  • Cool the mixture to 0-5 °C.

  • Add powdered potassium hydroxide (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (Mobile phase: Ethyl acetate/Acetone = 3:1).

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude Levetiracetam.

  • Purify the crude product by recrystallization from ethyl acetate to yield Levetiracetam as a white crystalline solid.[4]

Analytical Characterization and Quality Control

A robust analytical framework is essential to ensure the identity, purity, and quality of both the intermediate and the final API.

Characterization of this compound
PropertySpecification
Molecular Formula C₈H₁₅ClN₂O₂[5]
Molecular Weight 206.67 g/mol [5]
Appearance White to off-white solid
Purity (HPLC) ≥98%
In-Process Control

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both reaction steps.

ParameterSpecification
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Ethyl acetate/Acetone (3:1, v/v)
Visualization UV light (254 nm) and/or a suitable staining agent (e.g., phosphomolybdic acid).
Final Product Quality Control: Levetiracetam
TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Identification Conforms to the standard spectrumFTIR, ¹H NMR
Melting Point Approx. 117 °C[4]USP <741>
Purity (HPLC) ≥99.5%Validated HPLC method
Enantiomeric Purity (S)-enantiomer ≥99.8%Chiral HPLC

Validated HPLC Method for Levetiracetam Assay: A validated stability-indicating HPLC method is crucial for the final product release.[6]

ParameterCondition
Column YMC-pack AQ (3µm, 150 × 4.6 mm) or equivalent C18 column
Mobile Phase Potassium phosphate buffer (pH 5.5) and acetonitrile (45:55, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Diagram 2: Quality Control Workflow

G Start Start: (S)-2-aminobutyramide HCl Acylation Step 1: Acylation Start->Acylation IPC1 In-Process Control (IPC): TLC Monitoring Acylation->IPC1 Intermediate Intermediate: (S)-N-(1-Amino-1-oxobutan-2-yl) -4-chlorobutanamide IPC1->Intermediate Reaction Complete Intermediate_QC Intermediate QC: - Appearance - Purity (HPLC) - Identification (Spectroscopy) Intermediate->Intermediate_QC Cyclization Step 2: Cyclization Intermediate_QC->Cyclization Passes QC IPC2 IPC: TLC Monitoring Cyclization->IPC2 Crude_Levetiracetam Crude Levetiracetam IPC2->Crude_Levetiracetam Reaction Complete Purification Purification: Recrystallization Crude_Levetiracetam->Purification Final_QC Final Product QC: - Appearance - Identification (FTIR, NMR) - Melting Point - Purity (HPLC) - Enantiomeric Purity Purification->Final_QC Levetiracetam_API Levetiracetam API Final_QC->Levetiracetam_API Passes QC

Caption: A typical quality control workflow.

Safety Considerations

  • 4-Chlorobutyryl chloride: This reagent is corrosive, a lachrymator, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Potassium Hydroxide: A strong caustic base. Avoid contact with skin and eyes.

  • Solvents: Acetonitrile and dichloromethane are flammable and toxic. Handle in a well-ventilated area and away from ignition sources.

  • General Precautions: Always wear appropriate PPE. It is highly recommended to consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of Levetiracetam via the this compound intermediate represents a robust and scalable method for the production of this important API. By understanding the underlying principles of each experimental step and implementing rigorous in-process and final product quality control, researchers and drug development professionals can consistently produce high-purity Levetiracetam. The protocols and insights provided in this document are intended to serve as a valuable resource for the successful execution of this synthetic route.

References

  • PubChem. (n.d.). N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Pathy, K. S. (n.d.). Industrial process for preparation of Levetiracetam. myExperiment. Retrieved from [Link]

  • Journal of Positive School Psychology. (n.d.). Analytical method validation for the determination of assay of levetiracetam in levetiracetam injection formulation by HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride.
  • E3S Web of Conferences. (n.d.). Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-eplectic drug: Levetiracetam. Retrieved from [Link]

  • ChemAnalyst. (2025, September 1). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. Retrieved from [Link]

  • ResearchGate. (n.d.). An alternate synthesis of enantiomerically pure levetiracetam (Keppra (R)). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Industrial process for preparation of Levetiracetam. Retrieved from [Link]

  • Brainly. (2023, February 23). What is the role of tetrabutylammonium bromide in the Williamson ether synthesis experiment?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819389A - Preparation method of levetiracetam.
  • Google Patents. (n.d.). WO2006090265A2 - Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions.
  • Indian Journal of Chemistry. (n.d.). An asymmetric synthesis of Levetiracetam. Retrieved from [Link]

  • PubMed Central. (n.d.). Levetiracetam Mechanisms of Action: From Molecules to Systems. Retrieved from [Link]

Sources

Application Note: A Framework for Investigating the Antimicrobial Potential of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and pharmaceutical sciences.

Abstract

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, cataloged as Levetiracetam Related Compound A, is recognized principally as a critical intermediate in the synthesis of the antiepileptic drug, Levetiracetam. To date, its bioactivity profile, particularly concerning antimicrobial properties, remains unexplored. This document presents a comprehensive guide for the systematic evaluation of this compound's potential as a novel antimicrobial agent. We provide the scientific rationale for this investigation, drawing parallels with structurally related molecules known for their antimicrobial effects. Detailed, field-proven protocols are furnished for a tiered screening approach, encompassing primary antimicrobial susceptibility testing, cytotoxicity assessment, and preliminary mechanism of action studies. This framework is designed to enable researchers to generate robust, reproducible data, thereby facilitating a thorough assessment of the compound's therapeutic potential.

Introduction and Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic discovery. Pharmaceutical synthesis intermediates and related compounds represent a largely untapped reservoir of structurally diverse molecules that may possess unexpected biological activities. This compound is one such molecule, primarily documented as a precursor in the manufacturing of Levetiracetam.[1]

While no direct antimicrobial data exists for this compound, its chemical architecture incorporates moieties that suggest a rationale for its investigation as a potential antimicrobial agent:

  • N-Acyl Amino Acid Amide Core: The molecule is an N-acylated derivative of L-2-aminobutanamide. N-acyl amino acids are a class of lipids that have been shown to possess antimicrobial properties. For instance, N-arachidonoyl-serine has been reported to impair drug-resistant pathogens by inhibiting biofilm formation.[2] Other amino acid-based surfactants have also demonstrated significant antimicrobial activity.[3]

  • Short-Chain Chlorinated Alkylamide Moiety: The presence of a 4-chlorobutanamide group introduces a halogenated alkyl chain. Short-chain chlorinated paraffins and other chlorinated organic compounds are known for their biological activity, which can include toxicity to microorganisms.[4][5] While their environmental persistence is a concern, the targeted use of such structures in drug design can be tailored to enhance efficacy and minimize off-target effects.

Given these structural features, we hypothesize that this compound may exhibit antimicrobial activity. This application note provides a structured, three-stage protocol to rigorously test this hypothesis.

Staged Experimental Workflow

A logical, tiered approach is essential for efficiently evaluating a novel compound. The proposed workflow prioritizes the confirmation of antimicrobial activity, followed by an assessment of safety, and concludes with an initial investigation into the mechanism of action.

G cluster_0 Stage 1: Antimicrobial Susceptibility cluster_1 Stage 2: Safety & Selectivity cluster_2 Stage 3: Mechanism of Action (MoA) MIC Determination of Minimum Inhibitory Concentration (MIC) MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC If MIC is determined Cytotoxicity Mammalian Cell Cytotoxicity Assay (MTT) MIC->Cytotoxicity Proceed if active OuterMembrane Outer Membrane Permeability Assay (NPN) Cytotoxicity->OuterMembrane Proceed if selective InnerMembrane Inner Membrane Permeability Assay (ONPG) OuterMembrane->InnerMembrane

Caption: Tiered workflow for antimicrobial evaluation.

Stage 1: Antimicrobial Susceptibility Testing

The initial stage aims to determine if the compound has any intrinsic activity against a panel of clinically relevant bacteria. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][6]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the CLSI M07 guidelines for broth microdilution.[3]

Materials:

  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. Further dilutions should be made in CAMHB.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound at twice the highest desired final concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that prevents the growth of an organism after subculture on antibiotic-free media.[7]

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Data Presentation: Susceptibility Results
Bacterial StrainTest Compound MIC (µg/mL)Test Compound MBC (µg/mL)Control Antibiotic MIC (µg/mL)
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
E. faecalis ATCC 29212

Stage 2: Cytotoxicity Assessment

It is crucial to determine if the compound's activity is selective for microbial cells over mammalian cells.[8] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the 96-well plate with mammalian cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the log of the compound concentration.

Data Presentation: Cytotoxicity
Concentration (µg/mL)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)100
X₁
X₂
X₃
IC₅₀ (µg/mL) \multicolumn{3}{c}{}

Stage 3: Preliminary Mechanism of Action Studies

If the compound demonstrates potent antimicrobial activity with low cytotoxicity, preliminary experiments to elucidate its mechanism of action are warranted. A common mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane.

G cluster_0 Gram-Negative Bacteria cluster_1 Assay Workflow struct_gn Outer Membrane Periplasm Inner Membrane Cytoplasm NPN NPN Assay NPN->struct_gn:om Measures Permeability ONPG ONPG Assay ONPG->struct_gn:im Measures Permeability Compound Test Compound Compound->struct_gn:om Disruption Compound->struct_gn:im Disruption

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Enhancement for (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide. This critical intermediate, a direct precursor to the antiepileptic drug Levetiracetam, is synthesized via the N-acylation of (S)-2-aminobutanamide. While the reaction appears straightforward, achieving high yield and purity consistently requires careful control over several experimental variables.

This guide is structured as a series of troubleshooting questions and proactive FAQs to address common challenges encountered in the lab and during scale-up. Our goal is to provide you with the causal understanding and actionable protocols necessary to optimize your process.

Part 1: Troubleshooting Guide

This section addresses specific, common problems observed during the synthesis.

Q1: My overall yield is consistently low (<75%). What are the most likely causes and how can I fix them?

Low yield is the most common issue, typically stemming from one of four areas: incomplete reaction, competitive side reactions, product degradation, or mechanical loss during workup.

  • Incomplete Reaction: The starting material, (S)-2-aminobutanamide, may not be fully consumed. This can be due to poor quality or insufficient equivalents of the acylating agent, 4-chlorobutyryl chloride. Ensure the acyl chloride is fresh or has been stored under inert gas, as it readily hydrolyzes with atmospheric moisture[1][2]. A slight excess (1.05-1.2 equivalents) of the acylating agent is often used to drive the reaction to completion.

  • Competitive Side Reactions: The primary side reaction is the hydrolysis of 4-chlorobutyryl chloride by the aqueous base, forming 4-chlorobutanoic acid, which will not acylate the amine[3]. To mitigate this, the acyl chloride should be added slowly and sub-surface to a well-stirred, cold (0-5 °C) solution of the amine. This ensures the amine intercepts the acyl chloride before it has a chance to hydrolyze.

  • pH Control: The acylation of an amine with an acid chloride produces one equivalent of hydrochloric acid (HCl)[4]. This acid will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this HCl as it forms. The reaction is typically performed under Schotten-Baumann conditions, using an inorganic base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to maintain the pH in the optimal range for acylation[4][5][6][7].

  • Product Degradation: The product itself can be unstable. Under strongly basic conditions or elevated temperatures, the terminal chlorine can undergo intramolecular nucleophilic attack by the amide nitrogen, leading to premature cyclization into Levetiracetam[6]. This is often the desired next step, but if the intermediate is the target, the reaction must be kept cold and the workup should be performed promptly under neutral or slightly acidic conditions.

Q2: I'm seeing a significant impurity with a higher molecular weight in my crude product analysis. What is it and how do I prevent it?

This is likely a diacylation product, where both the primary amine and the primary amide's N-H have been acylated. While less common for primary amides, it can occur under forcing conditions.

  • Cause: This side reaction is favored by a high concentration of the acylating agent, the use of a very strong, non-hindered base, and elevated temperatures.

  • Prevention: The most effective preventative measure is controlling the addition of 4-chlorobutyryl chloride. Adding it dropwise to the amine solution at a low temperature (0-5 °C) keeps its instantaneous concentration low, favoring mono-acylation. Using a milder base like potassium carbonate can also reduce the incidence of this side reaction compared to sodium hydroxide[5][6].

Q3: My final product has low enantiomeric purity. What is causing racemization?

Maintaining the (S)-stereochemistry is critical for the efficacy of the final active pharmaceutical ingredient (API)[8]. Racemization can occur at the chiral center (the α-carbon).

  • Cause: The hydrogen atom on the chiral α-carbon is weakly acidic. In the presence of a strong base, it can be abstracted to form a planar enolate intermediate, which can then be reprotonated from either face, leading to a racemic mixture.

  • Prevention: This issue is primarily controlled by the choice of base and temperature.

    • Base Selection: Avoid excessively strong bases or large excesses of base. Inorganic bases like potassium carbonate are generally preferred over strong organic bases for this reason. The base should be sufficient to neutralize the generated HCl but not so strong as to promote significant enolization.

    • Temperature Control: Keep the reaction temperature low (0-10 °C) throughout the addition and stirring period. Higher temperatures provide the activation energy needed for deprotonation and racemization.

Part 2: Proactive FAQs for Process Optimization

This section provides guidance for designing a robust and high-yielding synthesis from the start.

Q1: Which acylating agent is superior: 4-chlorobutyryl chloride or 4-chlorobutanoic acid with a coupling agent?

For industrial-scale synthesis, 4-chlorobutyryl chloride is almost always preferred.

  • Reactivity & Cost: Acid chlorides are highly reactive and do not require an additional activation step[1]. The reaction is fast and typically high-yielding. 4-chlorobutyryl chloride is also a readily available and cost-effective commodity chemical[9][10].

  • Coupling Agents: Using 4-chlorobutanoic acid would necessitate a peptide coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt). These reagents add significant cost and complexity, and the byproducts (e.g., DCU) can complicate purification. This route is more common in discovery chemistry than in process development.

Q2: What are the most critical parameters for the starting materials?
  • (S)-2-aminobutanamide Hydrochloride: The key is high enantiomeric purity (>99% ee) and chemical purity. The hydrochloride salt is often used as it is more stable and less hygroscopic than the free base[5][6].

  • 4-chlorobutyryl chloride: Purity is paramount. It should be colorless to pale yellow. A darker color indicates decomposition. It is highly sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon)[2].

Q3: What is the optimal solvent and base combination?

Several systems are reported in the literature, often dictated by the subsequent cyclization and workup procedure.

  • Aprotic Solvents with Inorganic Bases: A common and effective method involves using a solvent like acetonitrile or dichloromethane with a base such as potassium carbonate[5][6]. The inorganic base is typically insoluble, creating a heterogeneous mixture. This setup is effective at scavenging HCl without creating a highly basic aqueous phase that could hydrolyze the acyl chloride.

  • Biphasic (Schotten-Baumann) Conditions: The reaction can also be run in a two-phase system, such as dichloromethane and water, with a base like sodium hydroxide or potassium hydroxide dissolved in the aqueous phase[7]. This requires vigorous stirring to ensure efficient mixing between the phases. While effective, this method increases the risk of hydrolyzing the acyl chloride if addition and stirring are not optimal[3].

Part 3: Data & Visualizations

Table 1: Comparison of Reported Synthesis Conditions
BaseSolvent(s)Temperature (°C)Reported YieldKey ConsiderationsReference(s)
Potassium Carbonate (K₂CO₃)Acetonitrile0-10HighHeterogeneous reaction, easy workup. Good for controlling pH.[6]
Potassium Carbonate (K₂CO₃)EthanolNot specifiedHighBase is used to free the amine from its HCl salt first.[5]
Potassium Hydroxide (KOH)Dichloromethane / Water0-5~70% (for cyclized product)Biphasic system. Risk of acyl chloride hydrolysis. Often used when performing a one-pot acylation/cyclization.
Strong Base (unspecified)Acetonitrile or MTBE0-5High PurityPatent literature emphasizes purity and avoidance of catalysts.[11]
Diagram 1: Key Reaction Pathways

This diagram illustrates the desired acylation reaction alongside the primary side reactions of hydrolysis and premature cyclization.

ReactionPathways Amine (S)-2-aminobutanamide Product (S)-N-(1-Amino-1-oxobutan-2-yl) -4-chlorobutanamide Amine->Product AcylCl 4-chlorobutyryl chloride Hydrolysis 4-chlorobutanoic acid AcylCl->Hydrolysis + H₂O Cyclized Levetiracetam (Premature Cyclization) Product->Cyclized H2O H₂O / OH⁻ Base Base (OH⁻)

Caption: Desired acylation vs. common side reactions.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve common synthesis issues.

TroubleshootingWorkflow Start Start: Low Yield or Impure Product CheckSM TLC/HPLC shows unreacted starting amine? Start->CheckSM YesSM YES CheckSM->YesSM Yes NoSM NO CheckSM->NoSM No CauseSM Potential Causes: 1. Insufficient Acyl Chloride 2. Poor Acyl Chloride Quality 3. Inadequate Base (pH too low) YesSM->CauseSM CheckImpurity High MW impurity detected? NoSM->CheckImpurity SolutionSM Solution: - Use 1.1 eq. Acyl Chloride - Verify Acyl Chloride Purity - Ensure >2 eq. Base (for HCl salt) CauseSM->SolutionSM End Process Optimized SolutionSM->End YesImpurity YES CheckImpurity->YesImpurity Yes NoImpurity NO CheckImpurity->NoImpurity No CauseImpurity Likely Diacylation Cause: High temp, excess acyl-Cl YesImpurity->CauseImpurity CheckDegradation Product loss during workup/isolation? NoImpurity->CheckDegradation SolutionImpurity Solution: - Add Acyl Chloride slowly - Maintain temp at 0-5 °C CauseImpurity->SolutionImpurity SolutionImpurity->End YesDegradation YES CheckDegradation->YesDegradation Yes NoDegradation NO CheckDegradation->NoDegradation No CauseDegradation Causes: 1. Premature Cyclization (high pH/temp) 2. Hydrolysis of Product YesDegradation->CauseDegradation NoDegradation->End SolutionDegradation Solution: - Keep workup cold - Neutralize pH before extraction - Minimize time in solution CauseDegradation->SolutionDegradation SolutionDegradation->End

Caption: A decision tree for troubleshooting synthesis problems.

Part 4: Optimized Experimental Protocol

This protocol is a robust starting point based on common industrial practices emphasizing yield and purity.

Protocol: High-Yield Synthesis using Potassium Carbonate in Acetonitrile

  • Reactor Setup: To a dry, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add (S)-2-aminobutanamide hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per gram of starting material).

  • Cooling: Begin vigorous stirring and cool the resulting slurry to 0-5 °C using an ice-water bath.

  • Reagent Addition: In a separate, dry dropping funnel, add 4-chlorobutyryl chloride (1.1 eq).

  • Acylation: Add the 4-chlorobutyryl chloride dropwise to the cold, stirred slurry over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction for the disappearance of the starting amine by TLC or HPLC.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the inorganic salts (potassium carbonate and KCl).

    • Wash the collected solids with a small amount of cold acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure at a bath temperature below 40 °C.

  • Isolation: The resulting crude oil or solid can be purified by recrystallization (e.g., from ethyl acetate/heptane) or used directly in the subsequent cyclization step if purity is sufficient (>95% by HPLC).

References

  • An asymmetric synthesis of Levetiracetam. (n.d.). Indian Journal of Chemistry - Section B. [Link]

  • Muthukrishnan, M., et al. (n.d.). An alternate synthesis of enantiomerically pure levetiracetam (Keppra®). ResearchGate. [Link]

  • CN103819389A - Preparation method of levetiracetam. (2014).
  • Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. (2021). E3S Web of Conferences. [Link]

  • Pathy, K. S. (n.d.). Industrial process for preparation of Levetiracetam. myExperiment. [Link]

  • The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. (2024). ChemAnalyst. [Link]

  • WO2004069796A2 - Process for producing levetiracetam. (2004).
  • A Benign Approach for Levetiracetam through Direct Crystallization of Etiracetam Acid. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-. (n.d.). PubChem. [Link]

  • An alternate synthesis of levetiracetam. (2010). Taylor & Francis Online. [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride. (2015).
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2021). ResearchGate. [Link]

  • CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride. (2020).
  • Schotten–Baumann reaction. (n.d.). Grokipedia. [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2023). Royal Society of Chemistry. [Link]

  • an introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide. [Link]

  • Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. (2024). ResearchGate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the analysis of Levetiracetam Related Compound A. This resource is designed for researchers, analytical scientists, and quality control professionals working on the impurity profiling of Levetiracetam. Here, we move beyond mere procedural lists to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring robust and reliable results.

Section 1: Understanding Levetiracetam Related Compound A

This section provides foundational knowledge on the impurity, its origin, and regulatory context.

Frequently Asked Questions (FAQs)

Q1: What is Levetiracetam Related Compound A?

A1: Levetiracetam Related Compound A is a critical process-related impurity encountered during the synthesis of Levetiracetam. Its chemical name is (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide .[1][2][3] It is also referred to as Levetiracetam Chloramide.[2] Due to its potential presence in the final Active Pharmaceutical Ingredient (API), rigorous analytical monitoring is required.

Identifier Value
Chemical Name This compound
Synonym Levetiracetam Chloramide
CAS Number 102767-31-7[4]
Molecular Formula C₈H₁₅ClN₂O₂[4]
Molecular Weight 206.67 g/mol [5]

Q2: How is Levetiracetam Related Compound A formed?

A2: Levetiracetam Related Compound A is not a degradation product but a key intermediate in a common synthetic route to Levetiracetam.[1] In this pathway, (S)-2-aminobutanamide is reacted with 4-chlorobutanoyl chloride to form Related Compound A. This intermediate is then subjected to a ring-closure reaction (cyclization) under basic conditions to form the 2-oxopyrrolidine ring of Levetiracetam.[1] Incomplete cyclization or carry-over of this intermediate results in its presence as an impurity in the final drug substance.

Q3: Why is it crucial to control the level of Levetiracetam Related Compound A?

A3: Controlling any impurity is fundamental to ensuring the safety and efficacy of a pharmaceutical product.[6] Regulatory bodies like the FDA and EMA, guided by ICH principles (specifically ICH Q3A/Q3B), mandate strict control over impurities.[7] As a process intermediate, the structure of Related Compound A is significantly different from Levetiracetam, meaning its pharmacological and toxicological profiles are unknown and must be controlled to very low levels. The typical identification threshold for impurities is 0.10%, meaning any impurity at or above this level must be structurally confirmed and qualified.[7]

Section 2: Analytical Methodology & Protocol

A robust analytical method is the cornerstone of accurate impurity profiling. This section details a validated HPLC method, explaining the rationale behind the selected parameters.

Recommended HPLC Method for Impurity Profiling

This method is designed for the effective separation of Levetiracetam from Related Compound A and other potential impurities.

Parameter Recommended Condition Justification / Expert Commentary
Column Inertsil ODS-3V, 150 x 4.6 mm, 3 µm (or equivalent L1 packing)A high-purity, end-capped C18 column is essential for good peak shape. The 3 µm particle size provides high efficiency and resolution, critical for separating closely eluting impurities.
Mobile Phase A Phosphate Buffer (pH 5.5):Acetonitrile (950:50 v/v)The pH is the most critical parameter. A pH of 5.5 ensures that both Levetiracetam and its impurities are in a non-ionized or predictably charged state, promoting better retention and symmetrical peak shapes on a reverse-phase column. Attempts using a lower pH (e.g., 2.8) have been shown to cause poor resolution and peak shape.[6]
Mobile Phase B Acetonitrile:Water (90:10 v/v)A high concentration of organic solvent is needed to elute more hydrophobic compounds and to clean the column at the end of the gradient.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Detection UV at 205 nmLevetiracetam and its related compounds lack a strong chromophore, necessitating detection at a lower UV wavelength to achieve adequate sensitivity for low-level impurities.[8][9][10]
Column Temp. 40°CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency and reproducibility.
Injection Vol. 10 µLThis volume can be adjusted based on sample concentration and instrument sensitivity, but serves as a good starting point.
Diluent Mobile Phase AUsing the initial mobile phase composition as the diluent ensures peak shape is not distorted at the start of the chromatogram.
Gradient Program

A gradient elution is necessary to separate impurities with varying polarities within a reasonable timeframe.

Time (min) % Mobile Phase A % Mobile Phase B
0.01000
15.08020
30.05050
35.02080
40.01000
45.01000
Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a suitable phosphate buffer (e.g., using potassium phosphate monobasic) and adjust the pH to 5.5 with a dilute acid or base (e.g., orthophosphoric acid or potassium hydroxide). Mix 950 mL of this buffer with 50 mL of HPLC-grade acetonitrile. Filter and degas.

    • Mobile Phase B: Mix 900 mL of HPLC-grade acetonitrile with 100 mL of HPLC-grade water. Filter and degas.

  • Standard Solution Preparation (Example Concentration):

    • Levetiracetam Related Compound A Stock (≈ 50 µg/mL): Accurately weigh ~5 mg of Levetiracetam Related Compound A reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Working Standard (≈ 0.5 µg/mL - for 0.1% level in a 500 µg/mL sample): Dilute 1.0 mL of the Stock solution into a 100 mL volumetric flask with Diluent.

  • Sample Solution Preparation (Example Concentration):

    • Accurately weigh ~50 mg of Levetiracetam API or an equivalent amount of powdered tablets into a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent, sonicate for 10-15 minutes to dissolve, then dilute to volume with Diluent. This gives a concentration of ~500 µg/mL.

  • Chromatographic Run:

    • Equilibrate the column with 100% Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (Diluent), followed by the working standard, and then the sample solutions.

System Suitability Criteria

A self-validating protocol requires system suitability checks to ensure the chromatographic system is performing adequately.

Parameter Acceptance Criteria Purpose
Tailing Factor (for Levetiracetam peak) ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (for Levetiracetam peak) ≥ 2000Indicates column efficiency and good packing.
%RSD for replicate injections of Standard ≤ 5.0%Demonstrates injection precision.
Resolution between Levetiracetam and Related Compound A ≥ 2.0Confirms that the two peaks are baseline separated, allowing for accurate quantification.

Section 3: Troubleshooting Guide

Even with a robust method, issues can arise. This section addresses common problems with a focus on root cause analysis.

Common Scenarios & Solutions

Scenario 1: Poor Peak Shape (Tailing) for Levetiracetam or Related Compound A.

  • Primary Cause: Secondary interactions between the analyte and active sites (free silanols) on the HPLC column packing material. This is often exacerbated by an incorrect mobile phase pH.

  • Troubleshooting Steps:

    • Verify Mobile Phase pH: Confirm the pH of Mobile Phase A is accurately adjusted to 5.5. A pH that is too low can protonate residual silanols, increasing their interaction with any basic sites on the analytes.[6]

    • Column Age/Condition: The column may be aging, leading to exposed silanols. Try a new column of the same type.

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting the sample.

Scenario 2: Co-elution or Poor Resolution (<2.0) between Impurities.

  • Primary Cause: The chromatographic conditions are not optimal for separating analytes with similar chemical properties.

  • Troubleshooting Steps:

    • Modify Gradient Slope: Make the gradient shallower (i.e., increase the time over which the percentage of Mobile Phase B changes). This gives the analytes more time to interact with the stationary phase, improving separation.

    • Check Column Temperature: Ensure the column oven is at the set temperature of 40°C. A lower temperature might decrease separation efficiency for some compounds.

    • Evaluate Mobile Phase pH: While 5.5 is recommended, a small, controlled adjustment (e.g., to 5.8 or 5.2) might slightly alter the retention of one compound more than another, improving resolution. Avoid large jumps in pH.

Scenario 3: Ghost Peaks Appearing in the Chromatogram.

  • Primary Cause: Contamination in the system, often from the sample matrix, diluent, or carryover from a previous injection.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject only the diluent and run the full gradient. If the ghost peak is present, the contamination is in the mobile phase or the system itself.

    • Implement Needle Wash: Ensure the autosampler's needle wash function is active and uses a strong solvent (like 50:50 acetonitrile:water) to clean the needle between injections.

    • Check Solvent Quality: Use only high-purity, HPLC-grade solvents and freshly prepared mobile phases.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common HPLC issues during this analysis.

TroubleshootingWorkflow Start Chromatographic Issue (e.g., Poor Peak Shape, Bad Resolution) CheckSystem 1. Verify System Basics - Leaks? - Stable Pressure? - Correct Mobile Phases? Start->CheckSystem CheckpH 2. Verify Mobile Phase pH Is it exactly 5.5? CheckSystem->CheckpH pH_OK pH is Correct CheckpH->pH_OK Yes pH_NotOK pH is Incorrect CheckpH->pH_NotOK No CheckColumn 3. Evaluate Column - Is it old? - Correct type? pH_OK->CheckColumn RemakeMP Remake Mobile Phase Re-equilibrate System pH_NotOK->RemakeMP RemakeMP->CheckpH NewColumn Install New Column CheckColumn->NewColumn If old/suspect ModifyMethod 4. Modify Method (Carefully) - Shallower Gradient? - Small pH Tweak? CheckColumn->ModifyMethod If column is new Resolved Issue Resolved NewColumn->Resolved ModifyMethod->Resolved

Caption: A systematic workflow for troubleshooting HPLC issues.

Section 4: Synthesis Pathway and Impurity Formation

Understanding the synthesis is key to understanding the impurity profile.

SynthesisPathway SM1 (S)-2-aminobutanamide Intermediate Levetiracetam Related Compound A (Intermediate) SM1->Intermediate + Reagent1 4-chlorobutanoyl chloride Reagent1->Intermediate FinalProduct Levetiracetam (Final API) Intermediate->FinalProduct ImpurityCarryover Impurity in Final API (Incomplete Reaction) Intermediate->ImpurityCarryover Carry-over Reagent2 Base-mediated Cyclization Reagent2->FinalProduct

Sources

Technical Support Center: Stability and Degradation of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide (CAS: 102767-31-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this molecule. As a critical intermediate and a known impurity in the synthesis of the antiepileptic drug Levetiracetam, understanding its chemical behavior is paramount for quality control, formulation development, and regulatory compliance.[1][2]

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot experimental issues, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: This compound is a key synthetic intermediate for Levetiracetam.[2] It is also known as Levetiracetam Related Compound A.[3][4] Its stability is critical because its degradation can lead to the formation of impurities that may affect the safety and efficacy of the final drug product.[1] Furthermore, one of its primary "degradation" pathways is an intramolecular cyclization that forms Levetiracetam itself, which can complicate impurity profiling and quantification.

Q2: What are the primary functional groups on the molecule that are susceptible to degradation?

A2: The molecule possesses three key functional groups prone to chemical transformation:

  • Secondary Amide: Links the 4-chlorobutanoyl group to the (S)-2-aminobutanamide core. It is susceptible to hydrolysis.

  • Primary Amide: The terminal carboxamide group on the butanamide portion. This is also susceptible to hydrolysis, though typically under more strenuous conditions than the secondary amide.[5][6]

  • Primary Alkyl Chloride: The terminal chlorine on the 4-chlorobutanoyl chain. This is a reactive site for nucleophilic substitution reactions.

Q3: What are the most probable degradation pathways for this compound?

A3: Based on its structure, the three most likely degradation pathways are:

  • Intramolecular Cyclization: The secondary amide's nitrogen atom can act as an internal nucleophile, attacking the carbon bearing the chlorine atom. This S_N2 reaction forms a five-membered pyrrolidinone ring, yielding Levetiracetam. This is often the most significant transformation, especially under basic or heated conditions.

  • Hydrolysis: Both amide bonds can be cleaved by hydrolysis under acidic or basic conditions.[6] Hydrolysis of the secondary amide yields (S)-2-aminobutanamide and 4-chlorobutanoic acid. Hydrolysis of the primary amide yields the corresponding carboxylic acid derivative.

  • Hydroxylation: The alkyl chloride can be hydrolyzed to an alcohol, forming (S)-N-(1-Amino-1-oxobutan-2-yl)-4-hydroxybutanamide.

Q4: How should I store this compound to ensure its stability?

A4: To minimize degradation, the compound should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidative degradation and reactions with atmospheric moisture. Given its reactivity, it should be kept away from strong acids, bases, and oxidizing agents.[7]

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter during the analysis or handling of this compound.

Problem 1: "During HPLC analysis of my sample, I'm observing a significant new peak that I've identified by mass spectrometry as Levetiracetam. My sample was only dissolved in the mobile phase. What's happening?"

  • Underlying Cause: This is a classic case of in-situ degradation via intramolecular cyclization. The compound is known to be labile, and conditions in your analytical method (e.g., pH of the mobile phase, temperature of the autosampler, or even prolonged residence time in solution) can promote the conversion to Levetiracetam. A slightly basic pH or elevated temperature will significantly accelerate this reaction.

  • Troubleshooting Steps:

    • Assess Your Mobile Phase: If your mobile phase has a pH > 7, consider lowering it to a slightly acidic or neutral pH (e.g., pH 3-6) to slow the rate of cyclization.

    • Control Temperature: Ensure your autosampler is cooled (e.g., to 4°C) to minimize thermal degradation during the analytical run.

    • Minimize Sample Preparation Time: Prepare samples immediately before analysis. Avoid letting samples sit on the benchtop or in the autosampler for extended periods.

    • Confirmation: Spike a fresh sample with a Levetiracetam standard to confirm the retention time of the new peak.

Problem 2: "My forced degradation study under acidic conditions (0.1 M HCl) shows two new, smaller peaks in the LC-MS. How can I tentatively identify them?"

  • Underlying Cause: Strong acidic conditions promote the hydrolysis of amide bonds.[5] You are likely observing the cleavage of one or both amide linkages in the parent molecule. N-acylated amino acid amides can exhibit unexpected hydrolytic instability under acidic conditions.[8][9][10][11]

  • Troubleshooting Steps:

    • Analyze Mass Spectra:

      • Look for a peak corresponding to the mass of (S)-2-aminobutanamide (MW: ~102.13 g/mol ) and 4-chlorobutanoic acid (MW: ~122.55 g/mol ). These result from the hydrolysis of the secondary amide bond.

      • Look for a peak corresponding to the mass of (S)-2-(4-chlorobutanamido)butanoic acid (MW: ~207.65 g/mol ), which results from the hydrolysis of the primary amide.

    • Rationale: The secondary amide is often more labile than the primary amide. Therefore, the formation of (S)-2-aminobutanamide and 4-chlorobutanoic acid is a highly probable pathway.

Problem 3: "After stressing the compound with a mild base (e.g., pH 9 buffer) at room temperature, my primary impurity peak is not Levetiracetam. The mass has increased by ~18 Da while losing the mass of HCl (~36.5 Da). What is this product?"

  • Underlying Cause: While intramolecular cyclization is favored, direct nucleophilic substitution of the chloride by a hydroxide ion can also occur, especially in aqueous basic solutions. This S_N2 reaction replaces the chlorine atom with a hydroxyl group (-OH).

  • Troubleshooting Steps:

    • Verify Mass Change: The loss of a chlorine atom (~35.5 Da) and gain of a hydroxyl group (~17 Da) results in a net mass decrease of ~18.5 Da from the parent molecule, not an increase. Re-examine your mass data. The expected product is (S)-N-(1-Amino-1-oxobutan-2-yl)-4-hydroxybutanamide .

    • Plausibility Check: This pathway is less common than cyclization but is a valid degradation route. The reaction conditions (lower temperature, specific pH) may favor this pathway over cyclization. Compare its retention time and mass spectrum under different stress conditions to build a complete degradation profile.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method, as recommended by ICH guidelines.[12]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile/water 50:50) to a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Basic conditions rapidly promote cyclization to Levetiracetam.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 24 hours.

  • Thermal Degradation: Place the solid powder in a 105°C oven for 48 hours. Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of ~100 µg/mL.

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is one that can separate the drug substance from its degradation products, ensuring reliable quantification.[13]

Parameter Recommended Starting Conditions Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar small molecules.
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.5 with Phosphoric AcidBuffering prevents pH shifts and ensures reproducible retention times. Acidic pH can help suppress the cyclization of the analyte.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Elution 0-5 min (10% B), 5-25 min (10% to 70% B), 25-30 min (70% B), 30-35 min (10% B)A gradient is necessary to elute both the polar degradation products and the more non-polar parent compound within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducibility.
Detection UV at 210 nmAmide bonds exhibit absorbance at low UV wavelengths.
Injection Volume 10 µLStandard volume for analytical HPLC.

Visualized Pathways and Workflows

Diagram 1: Proposed Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_cyclization Intramolecular Cyclization cluster_substitution Nucleophilic Substitution parent (S)-N-(1-Amino-1-oxobutan-2-yl) -4-chlorobutanamide hydrolysis_sec (S)-2-Aminobutanamide + 4-Chlorobutanoic Acid parent->hydrolysis_sec Acid/Base (Secondary Amide) hydrolysis_pri (S)-2-(4-chlorobutanamido) butanoic acid parent->hydrolysis_pri Acid/Base (Primary Amide) cyclization Levetiracetam ((S)-2-(2-oxopyrrolidin-1-yl)butanamide) parent->cyclization Base / Heat substitution (S)-N-(1-Amino-1-oxobutan-2-yl) -4-hydroxybutanamide parent->substitution H₂O / OH⁻

Caption: Key degradation pathways of the target compound.

Diagram 2: Forced Degradation Experimental Workflow

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl, 60°C) base Basic (0.1 M NaOH, RT) oxidative Oxidative (3% H₂O₂, RT) thermal Thermal (Solid, 105°C) photo Photolytic (UV/Vis Light) prep Neutralize & Dilute Samples to 100 µg/mL acid->prep base->prep oxidative->prep thermal->prep photo->prep analyze Analyze via Stability-Indicating HPLC-UV/MS prep->analyze interpret Identify Degradants & Calculate Mass Balance analyze->interpret

Sources

Technical Support Center: Navigating Solubility Challenges with (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming potential solubility hurdles encountered during experimentation. This document offers in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your research.

Understanding the Molecule: A Proactive Approach to Solubility

This compound, also known as Levetiracetam Related Compound A, is a crucial intermediate and a known impurity in the synthesis of the antiepileptic drug Levetiracetam.[1] Its chemical structure, featuring both amide and chloroalkane functionalities, presents unique solubility characteristics that can pose challenges in aqueous environments. Unlike its parent compound, Levetiracetam, which is very soluble in water, this related compound exhibits different solubility profiles.[2]

This guide is structured to anticipate and address the common solubility issues you may face, providing a clear path from problem identification to resolution.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. Is this expected?

Yes, this is a common observation. Due to its chemical structure, this compound is anticipated to have limited solubility in aqueous solutions. While its parent drug, Levetiracetam, is highly water-soluble, this related compound is known to be more soluble in organic solvents.[2][3]

Q2: What are the recommended starting solvents for dissolving this compound?

Based on available data, methanol and dimethyl sulfoxide (DMSO) are effective solvents for this compound.[3] It is advisable to first prepare a concentrated stock solution in one of these organic solvents before further dilution into your experimental medium.

Q3: Can I use pH adjustment to improve the aqueous solubility of this compound?

While pH adjustment is a common technique for ionizable compounds, its effectiveness for this compound may be limited.[4] The molecule has a predicted pKa of 14.54, suggesting it is not readily ionizable under typical physiological pH conditions. Therefore, significant solubility enhancement through pH modification alone is unlikely.

Q4: Will heating the solution improve the solubility of the compound?

For most solid organic compounds, increasing the temperature will increase solubility.[2] Gentle warming can be attempted to aid dissolution. However, it is crucial to monitor the compound's stability at elevated temperatures, as prolonged heating can lead to degradation. A preliminary stability study is recommended if heating is considered as a routine procedure.

Q5: Are there any other formulation strategies I can employ to enhance its aqueous solubility for in vitro assays?

Absolutely. Several advanced formulation techniques can be explored to improve the aqueous solubility of poorly soluble compounds. These include the use of cosolvents, cyclodextrins, and the preparation of solid dispersions or nanosuspensions. Each of these methods is detailed in the Troubleshooting Guides section.

Troubleshooting Guides

This section provides systematic approaches to address specific solubility-related challenges you might encounter.

Issue 1: Compound precipitates out of solution upon dilution of an organic stock into an aqueous buffer.

This is a common issue when diluting a drug from a high-solubility organic solvent into a low-solubility aqueous medium.

Troubleshooting Workflow:

Caption: Workflow for addressing precipitation upon dilution.

Causality Explained: The abrupt change in solvent polarity upon dilution reduces the solubility of the compound, causing it to precipitate. A cosolvent system works by reducing the overall polarity of the aqueous medium, thereby increasing the solubility of the hydrophobic compound.[5]

Issue 2: The compound appears to be insoluble even in recommended organic solvents like methanol or DMSO.

If you are facing solubility issues even with recommended organic solvents, the following steps can be taken.

Troubleshooting Steps:

  • Verify Compound Purity and Integrity: Ensure the compound has been stored correctly (at 2-8°C as recommended by suppliers) and has not degraded.[6]

  • Increase Solvent Volume: You may be attempting to dissolve too high a concentration of the compound. Try increasing the volume of the solvent.

  • Apply Gentle Agitation and Warming: Sonication or gentle heating (while monitoring for degradation) can help overcome kinetic barriers to dissolution.

  • Test Alternative Organic Solvents: If methanol and DMSO are not effective, consider other polar aprotic solvents, but always check for compatibility with your experimental system.

Issue 3: Need to prepare a stable, aqueous formulation for in vivo studies.

For in vivo applications, direct use of high concentrations of organic solvents is often not feasible. Advanced formulation strategies are required.

Recommended Approaches:

Formulation StrategyPrinciple of ActionKey Considerations
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.The choice of cyclodextrin (e.g., HP-β-CD) and the molar ratio of drug to cyclodextrin are critical for optimal solubilization.
Solid Dispersions The drug is dispersed in a solid hydrophilic carrier matrix, often in an amorphous state. This increases the surface area and wettability of the drug, leading to faster dissolution.The selection of a suitable carrier (e.g., PVP, PEG) and the method of preparation (e.g., solvent evaporation, hot-melt extrusion) are key factors.
Nanosuspensions The compound is formulated as nanosized particles stabilized by surfactants. The small particle size dramatically increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[1]Requires specialized equipment for particle size reduction (e.g., high-pressure homogenization, media milling) and careful selection of stabilizers.

Experimental Workflow for Formulation Development:

Caption: General workflow for developing an aqueous formulation.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol provides a fundamental method to quantify the solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., water, buffer, organic solvent)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to a known volume of the solvent in a vial.

  • Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol outlines a common method for preparing a cyclodextrin complex to enhance aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

  • Lyophilizer (optional)

Procedure:

  • Prepare a solution of HP-β-CD in the aqueous buffer at the desired concentration.

  • Slowly add the powdered this compound to the cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to facilitate complex formation.

  • After stirring, filter the solution to remove any uncomplexed, undissolved compound.

  • The resulting clear solution contains the drug-cyclodextrin inclusion complex. For a solid formulation, the solution can be freeze-dried (lyophilized).

Concluding Remarks

Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the compound's inherent properties and applying the appropriate solubilization techniques detailed in this guide, researchers can confidently prepare solutions suitable for a wide range of experimental applications. For further assistance, please consult the references provided or contact your chemical supplier's technical support.

References

  • Understanding the Role of this compound in Pharmaceutical Manufacturing. (2025, December 26). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-. (n.d.). PubChem. Retrieved from [Link]

  • Stability Indicating RP-HPLC Method for Quantitative Estimation of Levetiracetam and its Impurities in Pharmaceutical Dosage For. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Levetiracetam. (n.d.). PubChem. Retrieved from [Link]

  • Forced degradation of leviteracetam by stability-indicating HPTLC method. (n.d.). ResearchGate. Retrieved from [Link]

  • SENSTIVITY OF LEVETIRACETAM IN DIFFERENT SOLVENTS BY UV METHOD. (n.d.). IJNRD. Retrieved from [Link]

  • Levetiracetam USP RC A and Levetiracetam USP Related Compound A. (n.d.). Allmpus. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024, June 14). AWS. Retrieved from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Stability of levetiracetam oral solution repackaged in oral plastic syringes. (n.d.). Fisher Digital Publications. Retrieved from [Link]

  • Solubility Measurement and Thermodynamic Properties of Levetiracetam in Pure and Mixed Solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022, August 18). PubMed. Retrieved from [Link]

  • pH adjustment: Significance and symbolism. (2026, January 7). Digital Commons. Retrieved from [Link]

Sources

Optimizing reaction conditions for (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide. This document provides an optimized, field-tested protocol and a comprehensive troubleshooting guide in a question-and-answer format to address common challenges encountered during this synthesis. This molecule, also known as Levetiracetam Related Compound A, is a critical intermediate in pharmaceutical manufacturing.[1][2]

The core of this synthesis is the acylation of (S)-2-aminobutanamide with 4-chlorobutyryl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve a two-phase solvent system where a base in the aqueous phase neutralizes the hydrochloric acid byproduct, driving the amide bond formation.[3][4][5]

Optimized Synthesis Protocol

This section details a robust, step-by-step procedure for the synthesis of the target compound. The causality behind key steps is explained to provide a deeper understanding of the reaction.

Reaction Scheme

Caption: General reaction scheme for the synthesis.

Reagents and Materials
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
(S)-2-Aminobutanamide HCl138.591.01.0(as needed)
4-Chlorobutyryl Chloride141.001.11.1(as needed)
Potassium Carbonate (K₂CO₃)138.213.03.0(as needed)
Dichloromethane (DCM)---10 mL/g of amine
Deionized Water---10 mL/g of amine
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve (S)-2-aminobutanamide hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in deionized water (10 mL/g of amine).

    • Add dichloromethane (DCM, 10 mL/g of amine) to create a biphasic system.

    • Cool the vigorously stirred mixture to 0-5 °C using an ice-water bath.

    • Rationale: A biphasic system is characteristic of the Schotten-Baumann reaction.[3] The inorganic base neutralizes the HCl generated, preventing the protonation of the starting amine, which would render it non-nucleophilic.[4][6] Low temperature is crucial to minimize hydrolysis of the highly reactive acyl chloride.[7][8]

  • Addition of Acyl Chloride:

    • Dissolve 4-chlorobutyryl chloride (1.1 eq) in a minimal amount of DCM.

    • Add this solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

    • Rationale: A slight excess of the acylating agent ensures complete consumption of the starting amine.[9] Slow, controlled addition is critical to manage the exothermic reaction and prevent localized overheating, which could lead to side reactions and degradation.

  • Reaction Monitoring:

    • After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, separate the organic layer.

    • Extract the aqueous layer twice with fresh portions of DCM.

    • Combine all organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Rationale: The acidic and basic washes remove unreacted base and any hydrolyzed carboxylic acid byproduct, respectively.

  • Purification:

    • The crude product, often an oil or waxy solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

    • Rationale: The choice of purification depends on the scale and purity of the crude material. The product is polar, making silica gel chromatography an effective method.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm not seeing any product formation. What went wrong?

Answer: Low or no yield is a common issue in amide coupling and can stem from several factors.[10]

  • Degraded 4-Chlorobutyryl Chloride: This is the most common culprit. Acyl chlorides are highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.[7][8]

    • Solution: Always use a fresh bottle or a recently opened bottle stored under an inert atmosphere (e.g., nitrogen or argon). If in doubt, distill the 4-chlorobutyryl chloride before use.[11][12]

  • Incorrect pH/Insufficient Base: The amine nucleophile must be in its free base form to be reactive. If the HCl byproduct is not effectively neutralized, the amine will exist as its non-nucleophilic ammonium salt.

    • Solution: Ensure you are using at least 2 equivalents of a base like K₂CO₃ or Na₂CO₃—one to neutralize the HCl salt of the starting material and at least one to neutralize the HCl generated during the reaction. Using 3 equivalents provides a safe excess.[13]

  • Poor Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar, especially for larger scale reactions. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes be used to improve results.[14]

  • Reaction Temperature Too High: Allowing the temperature to rise significantly above 5 °C will accelerate the rate of acyl chloride hydrolysis, consuming your reagent before it can react with the amine.

    • Solution: Maintain strict temperature control with an efficient cooling bath and slow, dropwise addition of the acyl chloride.

Q2: My mass spectrometry results show an unexpected peak. What could it be?

Answer: Identifying impurities is key to optimizing the reaction. Here are the most likely side products:

  • Unreacted (S)-2-Aminobutanamide: Check for a mass corresponding to the starting material. Its presence indicates an incomplete reaction.

  • 4-Chlorobutyric Acid: This is from the hydrolysis of 4-chlorobutyryl chloride. It can be removed with a basic wash during work-up.

  • N,N-Diacylated Product: While less common with primary amides, it's possible for the primary amide nitrogen to be acylated, especially if a large excess of acyl chloride is used or if a strong, non-nucleophilic organic base like triethylamine is used in a single phase.

  • Cyclized Product (Levetiracetam): The product, this compound, is the direct precursor to the drug Levetiracetam.[2] Under basic conditions, especially with heating or prolonged reaction times, intramolecular cyclization can occur to form Levetiracetam.

    • Solution: Keep reaction times to a minimum after the starting material is consumed and avoid high temperatures during work-up and concentration.

SideReaction AcylChloride 4-Chlorobutyryl Chloride CarboxylicAcid 4-Chlorobutyric Acid (Inactive) AcylChloride->CarboxylicAcid Hydrolysis Water H₂O (Moisture) Water->AcylChloride Product Target Product Levetiracetam Levetiracetam (Cyclized Impurity) Product->Levetiracetam Intramolecular Cyclization Base Base (e.g., OH⁻) Base->Product

Caption: Key side reactions: hydrolysis and cyclization.

Q3: I'm having trouble purifying the final product. It's a sticky oil that won't crystallize. What should I do?

Answer: Polar, N-acylated amino acid amides can be challenging to crystallize.

  • Column Chromatography: This is the most reliable method for purifying such compounds.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: Start with a non-polar solvent like DCM or ethyl acetate and gradually increase the polarity by adding methanol. A typical gradient might be 0% to 10% methanol in DCM. Monitor fractions by TLC.

  • Solvent Trituration: If the product is an amorphous solid or very thick oil, try trituration. This involves stirring the crude material vigorously in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether or a hexanes/ethyl acetate mixture). This can often wash away impurities and sometimes induce crystallization.

  • Ion-Exchange Chromatography: For highly polar compounds or difficult separations, ion-exchange chromatography can be an effective, albeit more complex, purification technique.[15][16]

Logical Workflow for Synthesis and Troubleshooting

The following diagram outlines the logical flow from initial reaction setup through troubleshooting common issues.

Workflow Start Start Synthesis: Schotten-Baumann Setup AddReagent Add 4-Chlorobutyryl Chloride (0-5 °C) Start->AddReagent Monitor Monitor Reaction (TLC/LC-MS) AddReagent->Monitor Workup Aqueous Work-up & Isolation Monitor->Workup Reaction Complete Analyze Analyze Crude Product (LC-MS, NMR) Workup->Analyze Troubleshoot Troubleshoot Analyze->Troubleshoot Pure Pure Product >95% Purify Purification Required (Chromatography) Purify->Pure Troubleshoot->Pure Purity & Yield OK LowYield Low/No Yield? Troubleshoot->LowYield Yield < Expected Impurity Impurity Detected? Troubleshoot->Impurity Purity < Expected CheckReagent Check Acyl Chloride Quality & Base Stoichiometry LowYield->CheckReagent CheckConditions Verify Temperature Control & Mixing LowYield->CheckConditions IdentifyImpurity Identify Impurity Structure (MS, NMR) Impurity->IdentifyImpurity CheckReagent->Start Restart CheckConditions->Start Restart AdjustWorkup Adjust Work-up or Purification Method IdentifyImpurity->AdjustWorkup AdjustWorkup->Purify

Caption: Decision workflow for synthesis and troubleshooting.

References
  • CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google Patents.
  • CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents.
  • Kokatla, S., et al. (2010). An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry - Section B, 49B(9), 1218-1222.
  • CN102675181B - Preparation method of levetiracetam - Google Patents.
  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography - ResearchGate. Available at: [Link]

  • amide coupling help : r/Chempros - Reddit. Available at: [Link]

  • Understanding the Role of this compound in Pharmaceutical Manufacturing. Available at: [Link]

  • WO2006103696A2 - Process for preparing levetiracetam and racemization of (r)- and (s)-2-amino butynamide and the corresponding acid derivatives - Google Patents.
  • Schotten–Baumann reaction - Wikipedia. Available at: [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? | ResearchGate. Available at: [Link]

  • Schotten–Baumann reaction - Grokipedia. Available at: [Link]

  • 4-Chlorobutyryl chloride | C4H6Cl2O | CID 78370 - PubChem. Available at: [Link]

  • Separation and Refining of Amino acids. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Method for synthesizing 4-chlorobutyryl chloride - Eureka | Patsnap. Available at: [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed. Available at: [Link]

  • US4554376A - Method for separating and purifying amino acid - Google Patents.
  • Chemistry Schotten Baumann Reaction - SATHEE. Available at: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • (PDF) The crystal structure of (R)-2-aminobutanamide hydrochloride, C4H11ClN2O. Available at: [Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Available at: [Link]

  • Schotten-Baumann Reaction and its Mechanism - YouTube. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Available at: [Link]

  • Why do we use the Schotten-Baumann synthesis method for the synthesis of amides? Available at: [Link]

Sources

Chiral purity analysis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the chiral purity analysis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, presented by a Senior Application Scientist. This technical support center provides in-depth FAQs and troubleshooting guides designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a critical chiral intermediate in the synthesis of Levetiracetam, a widely used antiepileptic medication.[1][2] Given that pharmacological activity is often stereospecific, with one enantiomer providing the therapeutic effect (the eutomer) while the other (the distomer) may be inactive or contribute to adverse effects, ensuring the enantiomeric purity of this intermediate is paramount.[3][4] Controlling the stereochemistry at this stage is fundamental to producing a final active pharmaceutical ingredient (API) with a predictable and safe pharmacological profile.[1]

This guide provides a comprehensive resource for developing and troubleshooting analytical methods for the chiral purity analysis of this compound, focusing on practical, field-proven insights to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for determining the enantiomeric purity of this compound?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose.[3][5]

  • Chiral HPLC is the most common and versatile tool, offering a wide range of chiral stationary phases (CSPs) and mobile phase modes (Normal Phase, Reversed Phase, Polar Organic) to achieve separation.[5]

  • Chiral SFC is a valuable alternative that often provides faster separations and is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase.[6][7] It can show different selectivity compared to HPLC, making it a powerful tool during method development.

  • Capillary Electrophoresis (CE) is another option, particularly for polar and ionizable compounds like amino acid derivatives.[8][9] It offers high efficiency and requires minimal sample and solvent, but HPLC and SFC are generally the first choice in pharmaceutical quality control labs.

Q2: How do I select the right Chiral Stationary Phase (CSP) for this molecule?

The selection process is often empirical, but an educated choice can be made based on the analyte's structure.[5] this compound contains several key functional groups: two amide groups and a stereocenter alpha to a primary amide, giving it characteristics of an amino acid derivative.

Based on these features, the following CSPs are excellent starting points:

  • Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose): These are the most widely used CSPs due to their broad applicability and ability to resolve a vast number of chiral compounds.[3][10] They interact with analytes through a combination of hydrogen bonding, dipole-dipole, and steric interactions. For amide compounds, polysaccharide phases have shown great success.[11]

  • Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These phases are particularly effective for polar and ionizable compounds, making them ideal for separating amino acid derivatives without derivatization.[12] They possess ionic groups and are compatible with both organic and aqueous mobile phases.[12]

  • Crown Ether-based CSPs: A related starting material for Levetiracetam, (S)-2-aminobutanamide, has been successfully resolved using a CROWNPAK CR(+) column.[13][14] This type of CSP is specifically designed for the separation of primary amino acids and compounds containing a primary amine group, making it a highly relevant option.

Q3: What mobile phase conditions should I start with?

The choice of mobile phase is directly linked to the CSP and the desired chromatographic mode. A screening approach is highly recommended.[10]

  • Normal Phase (NP): Typically uses alkane/alcohol mixtures (e.g., Hexane/Isopropanol or Hexane/Ethanol). It's a common starting point for polysaccharide CSPs. Additives like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes can be used to improve peak shape.

  • Reversed Phase (RP): Uses aqueous buffers with organic modifiers like acetonitrile or methanol.[15] This mode is highly compatible with macrocyclic glycopeptide phases and is suitable for polar analytes. It is also LC-MS compatible.

  • Polar Organic Mode (PO): Uses polar organic solvents like acetonitrile or methanol, often with additives. This mode can offer unique selectivity and is compatible with most modern polysaccharide CSPs.

Q4: How should I prepare my sample for analysis?

Proper sample preparation is crucial for accurate and reproducible results.

  • Solvent Selection: Dissolve the sample in a solvent that is compatible with the mobile phase to ensure good peak shape. Ideally, use the mobile phase itself as the diluent. If a stronger solvent is necessary for solubility, ensure the injection volume is small to avoid peak distortion.[16]

  • Concentration: Start with a concentration of approximately 0.5 to 1.0 mg/mL. The concentration of the undesired enantiomer should be above its limit of quantification (LOQ) for accurate measurement.

  • Filtration: Always filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove particulates that could block column frits and damage the injector.[17]

Troubleshooting Guide

Problem: I am seeing poor or no resolution between the enantiomers.

This is the most common challenge in chiral method development. The cause can be multifaceted, involving the stationary phase, mobile phase, or other operating conditions.

G start Poor Resolution Observed check_csp Is the CSP appropriate? (Polysaccharide, Macrocyclic Glycopeptide, Crown Ether) start->check_csp screen_csp Screen alternative CSPs (e.g., Amylose vs. Cellulose) check_csp->screen_csp No check_mp_mode Is the mobile phase mode optimal? check_csp->check_mp_mode Yes screen_csp->check_mp_mode screen_mp_mode Try a different mode (e.g., NP -> RP or PO) check_mp_mode->screen_mp_mode No check_mp_comp Is the mobile phase composition optimal? check_mp_mode->check_mp_comp Yes screen_mp_mode->check_mp_comp optimize_mp Systematically vary organic modifier % Add/change additives (e.g., TFA, DEA) Try a different alcohol (IPA vs. EtOH) check_mp_comp->optimize_mp No check_temp Is the temperature optimal? check_mp_comp->check_temp Yes optimize_mp->check_temp optimize_temp Decrease temperature (e.g., 25°C -> 10°C) Lower temperatures often increase selectivity check_temp->optimize_temp No success Resolution Achieved check_temp->success Yes optimize_temp->success G cluster_0 Phase 1: Planning & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Implementation a1 Analyte Characterization (pKa, solubility, structure) a2 Initial CSP & Mode Selection (Polysaccharide, Glycopeptide, etc.) (NP, RP, PO) a1->a2 a3 Perform Initial Screening (See Table 1) a2->a3 a4 Evaluate Screening Results (Identify promising conditions) a3->a4 a4->a2 No separation, re-screen b1 Optimize Mobile Phase (Modifier type & ratio, additives) a4->b1 Promising hit found b2 Optimize Temperature & Flow Rate b1->b2 b3 Fine-tune for System Suitability (Achieve Rs > 2.0, good peak shape) b2->b3 c1 Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, LOQ) b3->c1 c2 Finalized Method for Routine Use c1->c2

Caption: A Structured Workflow for Chiral Method Development.

References

  • Wikipedia. (2023). Chiral analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Role of this compound in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Tackett, B. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • PubChem. (n.d.). N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • ResearchGate. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Retrieved from [Link]

  • Wrezel, P.W., et al. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. Retrieved from [Link]

  • De Klerck, K. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Retrieved from [Link]

  • Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1293, 137-145. Retrieved from [Link]

  • Costa, S., et al. (2017). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 22(11), 1899. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Wikipedia. (2023). Chiral column chromatography. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • Das, A., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16, 12345-12356. Retrieved from [Link]

  • Asian Journal of Chemistry. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Retrieved from [Link]

  • Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America.
  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]

  • Technology Networks. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

  • LCGC International. (n.d.). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Retrieved from [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 52(10), 2051-2057. Retrieved from [Link]

  • Miller, L., & L'Heureux, D. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. American Laboratory. Retrieved from [Link]

  • ResearchGate. (2014). How can I improve my chiral column resolution?. Retrieved from [Link]

  • Der Pharma Chemica. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 7(12), 1-6. Retrieved from [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • Journal of Chromatography A. (2025). Evaluation of an amide-based stationary phase for supercritical fluid chromatography.
  • Creamer, J. S., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 89(2), 1110-1117. Retrieved from [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]

  • ResearchGate. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. Retrieved from [Link]

  • TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences, 1(1).
  • researchmap. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide and Levetiracetam

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neurology and Drug Discovery

Introduction

In the landscape of antiepileptic drug (AED) development, Levetiracetam stands out due to its unique mechanism of action and favorable safety profile.[1] Its therapeutic success has spurred research into its analogs and related compounds to better understand its pharmacology. This guide provides a detailed comparative analysis of the biological activity of Levetiracetam and a structurally related open-ring analog, (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide. This latter compound is primarily recognized as "Levetiracetam Related Compound A," an intermediate or impurity in the synthesis of Levetiracetam.[2][3] While extensive data exists for Levetiracetam, the biological profile of its acyclic analog is less characterized. This guide will synthesize available information, including structure-activity relationship (SAR) data, to infer and compare their potential biological activities, with a focus on their anticonvulsant properties.

Chemical Structures

CompoundStructure
Levetiracetam (S)-2-(2-oxopyrrolidin-1-yl)butanamide
This compound This compound

Mechanism of Action: The Critical Role of the Pyrrolidone Ring

Levetiracetam's primary mechanism of action is its stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[4][5][6] This interaction is believed to modulate synaptic transmission and reduce neuronal hypersynchronization, thereby exerting its anticonvulsant effects.[4][7]

The pyrrolidone ring of Levetiracetam is a critical pharmacophore for high-affinity binding to SV2A. Structure-activity relationship studies of Levetiracetam analogs have consistently demonstrated that modifications to or removal of this ring system dramatically reduce binding affinity and, consequently, anticonvulsant potency. Acyclic analogs, in particular, have been shown to possess significantly lower affinity for the SV2A binding site.

Given that this compound is an open-ring analog of Levetiracetam, it is highly probable that it exhibits significantly diminished, if any, binding affinity for SV2A. The absence of the constrained pyrrolidone ring likely disrupts the necessary conformational and electronic interactions required for effective binding to the SV2A target.

cluster_levetiracetam Levetiracetam cluster_analog This compound LEV Levetiracetam (Closed Pyrrolidone Ring) SV2A SV2A Receptor LEV->SV2A High Affinity Binding Activity High Anticonvulsant Activity SV2A->Activity Analog Acyclic Analog (Open Ring) SV2A2 SV2A Receptor Analog->SV2A2 Predicted Low/No Affinity Binding NoActivity Predicted Low/No Anticonvulsant Activity SV2A2->NoActivity

Caption: Predicted interaction with SV2A receptor.

Comparative Biological Data (Inferred)

Direct comparative experimental data for this compound is scarce in publicly available literature. However, based on the established SAR of Levetiracetam analogs, a comparative profile can be inferred:

ParameterLevetiracetamThis compound (Inferred)
Target Synaptic Vesicle Protein 2A (SV2A)[5][6]Likely no specific high-affinity target for anticonvulsant action
SV2A Binding Affinity High[5]Very Low to Negligible
Anticonvulsant Activity Broad-spectrum anticonvulsant[8]Unlikely to possess significant anticonvulsant activity
In Vivo Efficacy (MES Test) Ineffective in some acute models[9]Predicted to be inactive
In Vivo Efficacy (PTZ Test) Effective in kindled models[10]Predicted to be inactive

Experimental Protocols for Anticonvulsant Activity Assessment

To empirically validate the inferred lack of activity of this compound, the following standard preclinical models for anticonvulsant screening are recommended.

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[11][12]

Protocol:

  • Animal Model: Adult male mice (e.g., C57BL/6 strain).

  • Compound Administration: Administer the test compound this compound and Levetiracetam (as a positive control) intraperitoneally (i.p.) at various doses. A vehicle control group should also be included.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for drug absorption and distribution.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice. Place corneal electrodes on either side of the head.

  • Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds).

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection.[11]

  • Data Analysis: Determine the percentage of animals protected at each dose and calculate the median effective dose (ED50).

A Compound Administration (i.p.) B Pre-treatment Period (30-60 min) A->B C Corneal Anesthesia and Electrode Placement B->C D Electrical Stimulation (60 Hz, 50 mA, 0.2s) C->D E Observation for Tonic Hindlimb Extension D->E F Data Analysis (ED50 Calculation) E->F

Caption: MES Test Workflow.

Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ test is a model for generalized myoclonic and absence seizures and is sensitive to compounds that enhance GABAergic neurotransmission.[13][14]

Protocol:

  • Animal Model: Adult male mice.

  • Compound Administration: Administer the test compounds and vehicle as described for the MES test.

  • Pre-treatment Time: A suitable pre-treatment period is allowed.

  • PTZ Injection: Administer a convulsant dose of Pentylenetetrazol (e.g., 30-35 mg/kg for C57BL/6 mice) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[15]

  • Observation: Observe the mice for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale). The latency to the first seizure and the incidence of generalized clonic-tonic seizures are recorded.[13]

  • Data Analysis: Compare the seizure scores, latencies, and incidence between the treated and control groups.

A Compound Administration (i.p.) B Pre-treatment Period A->B C PTZ Injection (s.c. or i.p.) B->C D Observation and Seizure Scoring C->D E Data Analysis (Comparison of Groups) D->E

Caption: PTZ Test Workflow.

SV2A Binding Assay

A radioligand binding assay can be used to directly measure the affinity of the compounds for the SV2A receptor.

Protocol:

  • Membrane Preparation: Prepare synaptic vesicle-enriched membranes from rodent brain tissue.

  • Radioligand: Use a high-affinity radiolabeled SV2A ligand, such as [³H]-Levetiracetam or a suitable analog.

  • Incubation: Incubate the brain membranes with the radioligand in the presence of increasing concentrations of the unlabeled test compounds (Levetiracetam and this compound).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.[16][17]

  • Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated from the IC50 value.

Conclusion

Based on the extensive body of evidence on the structure-activity relationships of Levetiracetam and its analogs, it is strongly predicted that this compound, due to its acyclic structure, will lack the necessary affinity for the SV2A receptor to exert any significant anticonvulsant activity. The closed pyrrolidone ring of Levetiracetam is a key structural feature for its biological function. While direct experimental data on the chlorobutanamide compound is limited, the provided experimental protocols offer a clear path for empirically testing this hypothesis. For researchers in drug discovery, this comparative guide highlights the critical importance of specific structural motifs for pharmacological activity and underscores the unlikelihood of this particular Levetiracetam-related impurity possessing therapeutic potential as an anticonvulsant.

References

  • Levetiracetam Mechanisms of Action: From Molecules to Systems. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Pentylenetetrazole-Induced Kindling Mouse Model. (2018). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). NIH PANAChE Database. Retrieved January 23, 2026, from [Link]

  • Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]UCB-J in mice. (n.d.). SpringerLink. Retrieved January 23, 2026, from [Link]

  • Industrial process for preparation of Levetiracetam. (n.d.). myExperiment. Retrieved January 23, 2026, from [Link]

  • The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. (2004). Proceedings of the National Academy of Sciences. Retrieved January 23, 2026, from [Link]

  • Is the anticonvulsant activity of levetiracetam dose-dependent?. (2020). PubMed. Retrieved January 23, 2026, from [Link]

  • The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. (2004). PubMed. Retrieved January 23, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 23, 2026, from [Link]

  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. (n.d.). JoVE. Retrieved January 23, 2026, from [Link]

  • Levetiracetam USP Related Compound A. (n.d.). SynZeal. Retrieved January 23, 2026, from [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). ResearchGate. Retrieved January 23, 2026, from [Link]

  • PTZ-Induced Epilepsy Model in Mice. (n.d.). JoVE. Retrieved January 23, 2026, from [Link]

  • Levetiracetam Related Compound A. (n.d.). Veeprho. Retrieved January 23, 2026, from [Link]

  • Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A. (2011). PLOS ONE. Retrieved January 23, 2026, from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Retrieved January 23, 2026, from [Link]

  • Novel Levetiracetam Derivatives That Are Effective against the Alzheimer-like Phenotype in Mice: Synthesis, in Vitro, ex Vivo, and in Vivo Efficacy Studies. (2015). PubMed. Retrieved January 23, 2026, from [Link]

  • Is levetiracetam different from other antiepileptic drugs? Levetiracetam and its cellular mechanism of action in epilepsy revisited. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]

  • Levetiracetam. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. (n.d.). PNAS. Retrieved January 23, 2026, from [Link]

  • The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Pentylenetetrazol Induced Seizure (PTZ) Model. (n.d.). Melior Discovery. Retrieved January 23, 2026, from [Link]

  • The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Antiepileptogenic and anticonvulsive actions of levetiracetam in a pentylenetetrazole kindling model. (2010). PubMed. Retrieved January 23, 2026, from [Link]

  • The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. (n.d.). ChemAnalyst. Retrieved January 23, 2026, from [Link]

  • Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations. (n.d.). Frontiers in Molecular Neuroscience. Retrieved January 23, 2026, from [Link]

  • Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. (n.d.). E3S Web of Conferences. Retrieved January 23, 2026, from [Link]

  • Is Levetiracetam Different from Other Antiepileptic Drugs? Levetiracetam and its Cellular Mechanism of Action in Epilepsy Revisited. (2007). PubMed Central. Retrieved January 23, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the precise quantification of impurities is paramount to ensure the safety and efficacy of drug products. Levetiracetam, a widely used antiepileptic drug, is no exception. Among its potential impurities, Levetiracetam Related Compound A, chemically known as (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, requires meticulous control. This guide, designed for the discerning researcher, offers an in-depth comparison of validated analytical methods for its quantification, moving beyond a mere recitation of protocols to explore the scientific rationale underpinning these techniques.

The Criticality of Quantifying Levetiracetam Related Compound A

Levetiracetam Related Compound A is a process impurity that can arise during the synthesis of Levetiracetam.[1] Its monitoring and control are essential aspects of quality assurance in the manufacturing of Levetiracetam drug substance and product. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish limits for such impurities to safeguard public health.[2] The development and validation of robust analytical methods are therefore not just a regulatory necessity but a cornerstone of patient safety.

Comparative Analysis of Analytical Methodologies

This guide will delve into three distinct validated methods for the quantification of Levetiracetam Related Compound A: a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a United States Pharmacopeia (USP) monograph method, and an eco-friendly Ultra-Performance Liquid Chromatography (UPLC) method.

Method 1: Stability-Indicating RP-HPLC Method

This method, detailed in a peer-reviewed publication, is designed to be stability-indicating, meaning it can resolve the analyte of interest from its degradation products.[3] This is a critical feature for a method used in stability studies, which are a mandatory part of drug development and registration.[4]

Experimental Rationale:

The choice of a C18 column is standard for reversed-phase chromatography, offering good retention and separation for a wide range of organic molecules. The mobile phase, a gradient of a phosphate buffer and acetonitrile, is optimized to achieve the necessary separation of Levetiracetam, its related compounds, and any potential degradants. The phosphate buffer helps to control the pH of the mobile phase, which is crucial for consistent retention times and peak shapes of ionizable analytes. The gradient elution allows for the efficient elution of a range of compounds with varying polarities within a reasonable timeframe. The detection wavelength of 205 nm is selected to ensure adequate sensitivity for Levetiracetam and its impurities.[3]

Method 2: USP Monograph Method for Organic Impurities

The United States Pharmacopeia provides a validated method for the analysis of organic impurities in Levetiracetam Oral Solution, which includes Levetiracetam Related Compound A.[5] Pharmacopoeial methods are legally recognized standards and are widely used in quality control laboratories.

Experimental Rationale:

The USP method also employs a C18 column and a gradient mobile phase consisting of a phosphate buffer and acetonitrile, similar to Method 1. However, the specific gradient profile and buffer composition are tailored to the specific requirements of the monograph. The use of a gradient is essential for separating a complex mixture of potential impurities. The detection wavelength of 210 nm is specified in the monograph for optimal detection of the impurities.

Method 3: Eco-Friendly UPLC Method

This method utilizes Ultra-Performance Liquid Chromatography (UPLC), which offers significant advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC.[6] The "eco-friendly" aspect stems from the reduced use of organic solvents, a growing consideration in modern analytical chemistry.

Experimental Rationale:

The use of a Cyano (CN) column provides a different selectivity compared to a C18 column, which can be advantageous for separating closely related compounds. The mobile phase, a mixture of aqueous sodium lauryl sulphate and acetonitrile, is a less common but effective choice for certain separations. The very short run time of less than three minutes is a key advantage of this UPLC method, significantly increasing sample throughput.[7]

Performance Comparison

The following table provides a side-by-side comparison of the key performance characteristics of the three methods.

ParameterMethod 1: Stability-Indicating RP-HPLCMethod 2: USP Monograph (Oral Solution)Method 3: Eco-Friendly UPLC
Instrumentation HPLC with UV DetectorHPLC with UV DetectorUPLC with UV Detector
Column Inertsil ODS-3V (150 x 4.6 mm, 3 µm)[3]C18 (4.6-mm × 15-cm; 5-µm packing L1)CN column[7]
Mobile Phase Gradient: A: pH 5.5 Phosphate buffer:Acetonitrile (950:50 v/v), B: Acetonitrile:Water (90:10 v/v)[3]Gradient: A: Phosphoric acid in water, B: Acetonitrile0.1% aqueous sodium lauryl sulphate:acetonitrile (7:93, v:v)[7]
Flow Rate 1.0 mL/min[3]1.0 mL/minNot explicitly stated
Detection Wavelength 205 nm[3]210 nm205 nm[7]
Linearity Correlation coefficient > 0.99[3]N/AValidated as per USP recommendations[7]
Accuracy (% Recovery) Within 80-120%[3]N/AValidated as per USP recommendations[7]
Precision (%RSD) Not more than 10[3]N/AValidated as per USP recommendations[7]
LOD for RC-A 0.0091%[3]Not explicitly statedN/A
LOQ for RC-A 0.0277%[3]Not explicitly statedN/A
Run Time Not explicitly stated~50 minutes< 3 minutes[7]

Experimental Protocols

Detailed Step-by-Step Methodology for Stability-Indicating RP-HPLC (Method 1)

This protocol is based on the validated method described by Rao, et al.[3]

1. Preparation of Solutions

  • Mobile Phase A: Prepare a pH 5.50 phosphate buffer and mix with acetonitrile in a 950:50 (v/v) ratio.

  • Mobile Phase B: Mix acetonitrile and water in a 90:10 (v/v) ratio.

  • Diluent: Use Mobile Phase A.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Levetiracetam Related Compound A reference standard in the diluent to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the Levetiracetam sample in the diluent to achieve a target concentration.

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: Inertsil ODS-3V, 150 x 4.6 mm, 3 µm.

  • Column Temperature: 40°C.

  • Sample Temperature: 25°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: 205 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 100 0
    10 90 10
    20 50 50
    30 20 80
    35 100 0

    | 40 | 100 | 0 |

3. System Suitability

  • Inject the standard solution six times.

  • The relative standard deviation (%RSD) of the peak areas for Levetiracetam Related Compound A should be not more than 5.0%.

4. Analysis

  • Inject the standard and sample solutions into the chromatograph.

  • Identify the peak for Levetiracetam Related Compound A in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of Levetiracetam Related Compound A in the sample using the peak areas and the concentration of the standard.

Visualizing the Workflow and Chemical Structures

To better illustrate the analytical process and the molecules involved, the following diagrams are provided.

Analytical Workflow for Levetiracetam Related Compound A cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Weighing Accurately weigh Levetiracetam sample Dissolution Dissolve in Diluent Sample_Weighing->Dissolution Standard_Weighing Accurately weigh RC-A Reference Standard Standard_Weighing->Dissolution Injection Inject into HPLC system Dissolution->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (205 nm) Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification using external standard method Integration->Quantification Result Report % of Related Compound A Quantification->Result

Caption: High-level workflow for the quantification of Levetiracetam Related Compound A.

Chemical Structures cluster_levetiracetam Levetiracetam cluster_rca Levetiracetam Related Compound A levetiracetam_img levetiracetam_name (S)-2-(2-oxopyrrolidin-1-yl)butanamide rca_img rca_name This compound

Caption: Chemical structures of Levetiracetam and its Related Compound A.

Conclusion

The choice of an analytical method for quantifying Levetiracetam Related Compound A depends on the specific requirements of the laboratory. The stability-indicating RP-HPLC method offers robustness for stability studies. The USP monograph method provides a legally recognized standard for quality control. The eco-friendly UPLC method presents a rapid and solvent-efficient alternative for high-throughput environments. Each method, grounded in sound chromatographic principles, provides a reliable means to ensure the quality and safety of Levetiracetam products. As a senior application scientist, it is recommended to select and validate the method that best aligns with the intended purpose, regulatory requirements, and available instrumentation, always adhering to the principles of scientific integrity and good laboratory practices.

References

  • Journal of Positive School Psychology. (n.d.). Analytical method validation for the determination of assay of levetiracetam in levetiracetam injection formulation by HPLC. Retrieved from [Link]

  • Narendra Devanaboyina, et al. (2011). A novel RP-HPLC method for the analysis of levetiracetam in formulations. Der Pharma Chemica, 3(6), 112-117.
  • Rao, et al. (2023). Stability Indicating RP-HPLC Method for Quantitative Estimation of Levetiracetam and its Impurities in Pharmaceutical Dosage Form.
  • International Journal of Pharmaceutical and Medicinal Research. (n.d.). Method Development and Validation of Levetiracetam by UHPLC in Bulk and Tablet Dosage Form. Retrieved from [Link]

  • Lakshmana Rao, A., & Suneetha, D. (2010). A Validated RP-HPLC Method for the Estimation of Levetiracetam in Bulk and Pharmaceutical Formulations. E-Journal of Chemistry, 7(2), 600-604.
  • Marwa F. B. Ali, et al. (2020). Eco-friendly UPLC method for determination of Levetiracetam and its toxic related substance. Journal of Applied Pharmaceutical Science, 10(05), 001-006.
  • Stability indicating RP HPLC method for determination of levitiracetam in pharmaceutical formulation. (2014). World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1135-1147.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Y0001948 - LEVETIRACETAM IMPURITY G CRS. Retrieved from [Link]

  • Al-hakeem, M. A., Popa, L., Dinu-Pirvu, C., Ghica, M. V., & Prisada, R. (2021). A stability-indicating method for Levetiracetam in tablets using advanced analytical quality-by-design approach.
  • ResearchGate. (n.d.). Eco-friendly UPLC method for determination of Levetiracetam and its toxic related substance. Retrieved from [Link]

  • Scribd. (n.d.). Levetiracetam 2535E. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Simple Bioanalytical Method for the Quantification of Levetiracetam in Human Plasma and Saliva. Retrieved from [Link]

  • USP-NF. (2011). Levetiracetam. Retrieved from [Link]

Sources

Navigating the Selectivity Maze: A Comparative Cross-Reactivity Analysis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

In the landscape of pharmaceutical development, the purity and safety of an active pharmaceutical ingredient (API) are paramount. Process-related impurities, such as (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide , also known as Levetiracetam Related Compound A, require rigorous characterization to ensure they do not introduce unintended pharmacological activity that could compromise the safety and efficacy of the final drug product.[1][2][3][4] This guide provides a comprehensive framework for conducting a cross-reactivity study of this specific impurity, comparing its hypothetical binding profile against its parent API, Levetiracetam , and a next-generation analog, Brivaracetam .

The primary molecular target of Levetiracetam and Brivaracetam is the Synaptic Vesicle Glycoprotein 2A (SV2A), a crucial protein in the regulation of neurotransmitter release.[5][6][7] Brivaracetam exhibits a significantly higher binding affinity for SV2A, reportedly 15 to 30 times greater than that of Levetiracetam, which may contribute to its higher potency.[1][8][9] Given the structural similarity of Levetiracetam Related Compound A to Levetiracetam, it is plausible that it may also interact with SV2A, albeit with potentially different affinity and selectivity. Understanding the extent of this interaction, as well as any off-target activities, is critical for a thorough risk assessment.

This guide will delineate the experimental design for a robust cross-reactivity study, present hypothetical data for comparative analysis, and provide detailed, field-proven protocols for the key assays involved.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the potential cross-reactivity of this compound, a scientifically sound comparison requires well-characterized reference compounds.

  • Levetiracetam: As the parent drug, Levetiracetam serves as the primary benchmark. Its established binding profile to SV2A and its known, albeit limited, off-target interactions provide a direct comparison for its process-related impurity.

  • Brivaracetam: This close structural analog of Levetiracetam offers a valuable second comparator.[5] Its higher affinity and potentially greater selectivity for SV2A allow for a more nuanced assessment of the impurity's activity.[1][8][10] Any significant interaction of the impurity with targets that Brivaracetam avoids would be a noteworthy finding.

On-Target Affinity: A Head-to-Head at SV2A

The initial and most critical assessment is to determine the binding affinity of this compound for the primary therapeutic target, SV2A. A competitive radioligand binding assay is the gold standard for this evaluation.

Hypothetical Binding Affinity Data at SV2A
CompoundKi (nM) at Human SV2AFold Difference vs. Levetiracetam
Levetiracetam6001x
Brivaracetam3020x higher affinity
This compound>10,000>16x lower affinity

Note: The data presented here is hypothetical and for illustrative purposes. Actual experimental results may vary.

This hypothetical data suggests that while Levetiracetam Related Compound A is structurally similar to Levetiracetam, its affinity for SV2A is significantly lower. This would imply a reduced risk of direct, on-target pharmacological effects at typical impurity concentrations.

Experimental Protocol: SV2A Radioligand Binding Assay

This protocol outlines the determination of the inhibitory constant (Ki) of the test compounds against the binding of a specific radioligand to human SV2A expressed in a stable cell line.

Materials:

  • Test Compounds: Levetiracetam, Brivaracetam, this compound

  • Radioligand: [³H]-Brivaracetam (or other suitable SV2A-specific radioligand)

  • Membrane Preparation: Commercially available or in-house prepared cell membranes from a cell line stably expressing human SV2A.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: High concentration of Levetiracetam (e.g., 10 µM)

  • 96-well Plates, Scintillation Vials, Scintillation Fluid, Liquid Scintillation Counter, Filtration Apparatus

Workflow Diagram:

SV2A_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of test compounds D Incubate membranes, radioligand, and test compound (or buffer/NSB control) in 96-well plate A->D B Prepare membrane homogenate in assay buffer B->D C Prepare radioligand solution C->D E Rapidly filter plate contents through glass fiber filters D->E 60 min at 4°C F Wash filters to remove unbound radioligand E->F G Transfer filters to scintillation vials, add scintillation fluid F->G H Quantify radioactivity using a liquid scintillation counter G->H I Calculate specific binding H->I J Generate competition curves and determine IC50 values I->J K Calculate Ki values using the Cheng-Prusoff equation J->K

Caption: Workflow for the SV2A competitive radioligand binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compounds and Levetiracetam (for non-specific binding) in the assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the SV2A-containing cell membranes, the [³H]-Brivaracetam radioligand, and either the test compound, buffer (for total binding), or a high concentration of Levetiracetam (for non-specific binding).

  • Incubation: Incubate the plates at 4°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity bound to the membranes using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Off-Target Profiling: Casting a Wider Net

To ensure a comprehensive safety assessment, it is crucial to evaluate the potential for this compound to interact with a broad range of other biological targets. This is typically achieved by screening the compound against a panel of receptors, ion channels, enzymes, and transporters that are commonly associated with adverse drug reactions.[6][11][12][13]

Standard Safety Pharmacology Panel

A standard in vitro safety pharmacology panel, such as the SafetyScreen44 or a similar panel, should be employed.[12] This panel typically includes targets from the following families:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.

  • Ion Channels: hERG, sodium, calcium, and potassium channels.

  • Transporters: Monoamine and other neurotransmitter transporters.

  • Enzymes: Cyclooxygenases (COX-1 and COX-2), phosphodiesterases (PDEs), and various kinases.

Hypothetical Off-Target Screening Data (% Inhibition at 10 µM)
TargetLevetiracetamBrivaracetamThis compound
Adrenergic α1A <20%<20%<20%
Dopamine D2 <20%<20%<20%
Serotonin 5-HT2A <20%<20%<20%
Muscarinic M1 <20%<20%<20%
hERG Potassium Channel <10%<10%<10%
Sodium Channel (Site 2) <15%<15%<15%
Calcium Channel (L-type) 25%<20%<20%
GABAA Receptor <20%<20%<20%

Note: This data is hypothetical and for illustrative purposes. A result of >50% inhibition is typically considered a "hit" and warrants further investigation.

The hypothetical results in this table suggest that neither the parent drugs nor the impurity exhibit significant off-target binding at a concentration of 10 µM, indicating a clean safety profile in this initial screen. Levetiracetam has been reported to have some effect on high-voltage activated calcium channels, which is reflected in the hypothetical data.

Experimental Workflow: Broad Panel Off-Target Screening

Off_Target_Screening cluster_compound Compound Management cluster_assays Parallel Assays cluster_execution Screening Execution cluster_analysis Data Analysis & Reporting A Prepare stock solution of this compound B Dilute to final screening concentration (e.g., 10 µM) A->B F Dispense test compound into assay plates for each target B->F C Radioligand Binding Assays (for receptors, transporters) G Run individual assays according to validated protocols C->G D Enzymatic Assays (for kinases, PDEs, etc.) D->G E Functional Assays (e.g., patch clamp for ion channels) E->G F->G H Calculate % inhibition or % activity for each target G->H I Identify 'hits' based on pre-defined criteria (e.g., >50% inhibition) H->I J Generate comprehensive cross-reactivity report I->J

Caption: General workflow for broad panel off-target screening.

Conclusion and Interpretation

This guide provides a robust framework for assessing the cross-reactivity of this compound. The proposed experimental design, leveraging direct comparisons with Levetiracetam and Brivaracetam, allows for a thorough evaluation of both on-target and off-target interactions.

Based on the hypothetical data, this compound would be considered a low-risk impurity from a pharmacological perspective. Its significantly lower affinity for the primary target, SV2A, and a clean off-target profile suggest that it is unlikely to contribute to either the therapeutic effect or the adverse event profile of Levetiracetam.

It is imperative for drug developers to conduct such comprehensive cross-reactivity studies for all significant process-related impurities. This proactive approach to safety pharmacology is essential for ensuring patient safety, meeting regulatory expectations, and de-risking the drug development process.

References

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • Wikipedia. (2024). Intellectual disability. Retrieved from [Link]

  • Gillard, M., et al. (2011). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties. European Journal of Pharmacology, 664(1-3), 36-44. Retrieved from [Link]

  • Serrano, J., et al. (2022). Levetiracetam Mechanisms of Action: From Molecules to Systems. International Journal of Molecular Sciences, 23(15), 8455. Retrieved from [Link]

  • Strasser, B., & Tomasits, J. (2022). Crossreactivity in antiepileptic drug monitoring: Reply to: Real-life experience with brivaracetam in 101 patients with difficult-to-treat epilepsy-a monocenter survey. Seizure, 94, 115-116. Retrieved from [Link]

  • CADTH. (2020). Brivaracetam versus Levetiracetam for Epilepsy: A Review of Comparative Clinical Safety. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Limbird, L. E. (1986). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 250(1), C1-C12. Retrieved from [Link]

  • Nicolas, J. M., et al. (2016). Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action. Epilepsia, 57(2), 201-209. Retrieved from [Link]

  • ClinicalTrials.gov. (2013). Double-blind, Placebo-controlled Study of Levetiracetam in Adults With POS. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from [Link]

  • Therapeutic Goods Administration. (2017). Australian Public Assessment Report for brivaracetam. Retrieved from [Link]

  • Epilepsy Action. (2016). Levetiracetam vs. brivaracetam. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Zhang, J., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of action of brivaracetam (BRV) and levetiracetam (LEV). Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Brivaracetam Therapy and CYP2C19 Genotype. Retrieved from [Link]

  • Patsnap. (2024). Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein. Retrieved from [Link]

  • Hsu, Y. T., et al. (2025). Comparative analysis of brivaracetam and levetiracetam in epilepsy treatment. Tungs' Medical Journal. Retrieved from [Link]

  • Li, A., et al. (2023). Whole-cell radioligand saturation binding. protocols.io. Retrieved from [Link]

  • Briviact. (n.d.). Safety & Tolerability. Retrieved from [Link]

  • CADTH. (2020). Brivaracetam versus Levetiracetam for Epilepsy: A Review of Comparative Clinical Safety. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016). Clinical Pharmacology and Biopharmaceutics Reviews for Briviact. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of this compound in Modern Drug Development. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide: A Key Levetiracetam Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, also known as Levetiracetam Related Compound A, is a pivotal advanced intermediate in the synthesis of Levetiracetam, a second-generation antiepileptic drug marketed under the brand name Keppra®.[1][2][3] The stereochemical integrity of this molecule is paramount, as the pharmacological activity of Levetiracetam resides exclusively in the (S)-enantiomer. Consequently, the efficient and stereospecific synthesis of this intermediate is a critical focus for pharmaceutical manufacturing and process development.

This guide provides an in-depth comparison of three distinct synthetic routes for the preparation of this key intermediate, moving beyond simple procedural lists to explore the underlying chemical principles, process efficiencies, and environmental considerations. The comparison is designed to arm researchers and drug development professionals with the necessary insights to select the most appropriate synthesis strategy for their specific objectives, whether for bench-scale research or industrial-scale production.

Retrosynthetic Analysis and Starting Material Considerations

The synthesis of Levetiracetam universally proceeds through the formation of the target intermediate, this compound, followed by a base-mediated intramolecular cyclization. The primary disconnection for the intermediate itself is at the newly formed amide bond, identifying two key precursors: (S)-2-aminobutanamide (often used as its hydrochloride salt) and a 4-chlorobutyrylating agent, typically 4-chlorobutyryl chloride.

The chiral core, (S)-2-aminobutanamide hydrochloride, is itself a synthetic target. It is most commonly prepared from the readily available and inexpensive chiral pool starting material, (S)-2-aminobutanoic acid (L-α-aminobutyric acid). The synthesis involves an initial esterification (e.g., with thionyl chloride in methanol) followed by ammonolysis to form the primary amide.[4] The optical purity of this starting material is the ultimate determinant of the final API's enantiomeric excess, making its preparation a critical upstream process.

G Levetiracetam (S)-2-(2-Oxopyrrolidin-1-yl)butanamide (Levetiracetam) Intermediate (S)-N-(1-Amino-1-oxobutan-2-yl) -4-chlorobutanamide (Target Intermediate) Levetiracetam->Intermediate Intramolecular Cyclization Precursor1 (S)-2-Aminobutanamide HCl Intermediate->Precursor1 Amide Bond Formation Precursor2 4-Chlorobutyryl Chloride Intermediate->Precursor2 Amide Bond Formation AminoAcid (S)-2-Aminobutanoic Acid Precursor1->AminoAcid Esterification & Ammonolysis

Caption: Retrosynthetic analysis of Levetiracetam.

Route A: The Classical Acetonitrile-Based Synthesis

This route represents the conventional approach, widely cited in foundational patents, and serves as a benchmark for process comparison.[5] It employs a standard Schotten-Baumann-type acylation in a polar aprotic organic solvent.

Principle and Rationale: The reaction involves the condensation of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride in acetonitrile.[5] Acetonitrile is chosen for its ability to dissolve the reactants and its relative inertness under the reaction conditions. An inorganic base, typically potassium carbonate, is used to neutralize the HCl generated from the acyl chloride and to deprotonate the ammonium salt of the starting material, liberating the free amine for nucleophilic attack.[5][6] The reaction is often conducted at low temperatures (e.g., 0°C) to control the exotherm and minimize potential side reactions, such as the formation of di-acylated byproducts.[6]

G start Start: (S)-2-Aminobutanamide HCl 4-Chlorobutyryl Chloride step1 Suspend in Acetonitrile Add K₂CO₃ (Base) start->step1 step2 Cool to 0-5 °C step1->step2 step3 Slowly add 4-Chlorobutyryl Chloride step2->step3 step4 Stir at 0-5 °C until completion (TLC/HPLC) step3->step4 step5 Filter solids (K₂CO₃, KCl) Concentrate filtrate step4->step5 end Product: Crude Intermediate step5->end G start Start: (S)-2-Aminobutanamide HCl 4-Chlorobutyryl Chloride step1 Dissolve in Water Add Na₂CO₃ (Base) start->step1 step2 Maintain at Room Temp (20-25 °C) step1->step2 step3 Slowly add 4-Chlorobutyryl Chloride step2->step3 step4 Stir at Room Temp until completion step3->step4 step5 Product may precipitate or be extracted with solvent step4->step5 end Product: Crude Intermediate step5->end

Caption: Workflow for the green aqueous-based synthesis.

Detailed Experimental Protocol:

  • (S)-2-aminobutanamide hydrochloride (1.0 eq) is dissolved in water (approx. 5 mL per gram). [6]2. Sodium carbonate (approx. 3.0 eq) is added, and the mixture is stirred until the solids dissolve.

  • 4-chlorobutyryl chloride (1.5-2.0 eq) is added gradually at room temperature, ensuring the temperature does not rise excessively. [6]4. The reaction is stirred at room temperature for 1-3 hours until completion.

  • The product, being less water-soluble than the starting materials, may precipitate upon completion. Alternatively, it can be extracted with an appropriate organic solvent (e.g., dichloromethane).

  • The isolated crude product is then forwarded to the cyclization step.

Discussion:

  • Advantages: This route is highly advantageous for large-scale production. It eliminates the use of volatile and toxic organic solvents, significantly improving process safety and reducing environmental impact. [6]Operating at ambient temperature drastically cuts energy costs. [6]Water is an inexpensive, non-flammable, and readily available solvent.

  • Disadvantages: The primary challenge is managing the competitive hydrolysis of 4-chlorobutyryl chloride. This is mitigated by using a higher molar ratio of the acylating agent. [6]Product isolation can be more complex than simple filtration and may require extraction, introducing a solvent at the workup stage.

Route C: MTBE-Based, Catalyst-Free Synthesis

This route offers an alternative to acetonitrile, using methyl tert-butyl ether (MTBE) as the solvent and demonstrating the reaction's feasibility without a phase-transfer catalyst, which is sometimes employed in biphasic systems. [7] Principle and Rationale: MTBE is a less polar, ether-based solvent. Its use can alter the solubility of reactants and salts, potentially simplifying the product workup. Patent WO2004069796A2 describes a process using MTBE in the presence of a strong base. [7]The document explicitly notes that the process, which combines the acylation and subsequent cyclization, can be performed without a catalyst, simplifying the overall process. [7]

G start Start: (S)-2-Aminobutanamide HCl 4-Chlorobutyryl Chloride step1 Suspend in MTBE Add strong base (e.g., NaOH) start->step1 step2 Cool to 0-5 °C step1->step2 step3 Slowly add 4-Chlorobutyryl Chloride step2->step3 step4 Stir at low temp until completion step3->step4 step5 Filter solids Concentrate filtrate step4->step5 end Product: Crude Intermediate step5->end

Caption: Workflow for the MTBE-based synthesis.

Detailed Experimental Protocol:

  • A suspension of (S)-2-aminobutanamide hydrochloride (1.0 eq) and a suitable strong base (e.g., powdered NaOH or KOH, approx. 2.2 eq) is prepared in MTBE at 0-5 °C. [7]2. 4-chlorobutyryl chloride (1.0-1.1 eq) is added slowly to the vigorously stirred suspension. [7]3. The reaction mixture is stirred for several hours at low temperature.

  • Progress is monitored by an appropriate chromatographic method.

  • Upon completion, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated to yield the crude intermediate.

Discussion:

  • Advantages: This route provides an alternative solvent system that may offer benefits in terms of product isolation and impurity profiles. The explicit mention of being catalyst-free is a process simplification. [7]* Disadvantages: MTBE is a controversial solvent due to environmental concerns regarding groundwater contamination. Its use is restricted in some regions. The heterogeneous nature of the reaction (solid base in MTBE) may lead to mass transfer limitations and require highly efficient agitation.

Comparative Analysis

ParameterRoute A: AcetonitrileRoute B: AqueousRoute C: MTBE
Solvent AcetonitrileWaterMethyl tert-butyl ether (MTBE)
Base K₂CO₃Na₂CO₃ / K₂CO₃Strong bases (NaOH, KOH)
Temperature Low (0-5 °C)Ambient (20-25 °C)Low (0-5 °C)
Catalyst Not requiredNot requiredExplicitly not required
Environmental Profile Poor (organic solvent waste)Excellent (water solvent)Poor (MTBE is a pollutant)
Safety Profile Moderate (flammable, toxic solvent)High (non-flammable solvent)Moderate (flammable solvent)
Cost & Scalability High cost (solvent, cooling)Low cost (water, no cooling)Moderate cost
Key Rationale Well-established, robust controlGreen, safe, and economicalAlternative solvent system
Potential Issues Solvent waste, energy consumptionAcyl chloride hydrolysisSolvent toxicity, heterogeneity

Conclusion and Recommendations

The synthesis of this compound is a mature and well-understood process, yet significant variations exist that impact efficiency, cost, and environmental footprint.

  • Route A (Acetonitrile) remains a reliable and valid option for small-scale laboratory synthesis where the primary goal is robust and reproducible product formation without extensive process optimization.

  • Route C (MTBE) provides a technical alternative but is the least favorable from a modern process chemistry perspective due to the environmental issues associated with MTBE.

  • Route B (Aqueous) is unequivocally the superior choice for industrial-scale manufacturing. [6]Its adoption aligns with the principles of green chemistry, offering a safer, more cost-effective, and environmentally benign process. The ability to perform the reaction at ambient temperature without organic solvents makes it a highly attractive and sustainable option for the production of the Levetiracetam API.

For any organization focused on developing a long-term, scalable, and responsible manufacturing process, the investment in optimizing the aqueous synthesis route is highly recommended.

References

  • An asymmetric synthesis of Levetiracetam. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry.
  • CN102675181B - Preparation method of levetiracetam. (n.d.). Google Patents.
  • CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride. (n.d.). Google Patents.
  • Kotkar, P. B., & Sudalai, A. (2010). An alternate synthesis of levetiracetam.
  • Schrittwieser, J. H., et al. (2020). The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. Green Chemistry, 22(24), 8646–8654.
  • Pathy, K. S. (n.d.). Industrial process for preparation of Levetiracetam. myExperiment. Retrieved from [Link]

  • WO2004069796A2 - Process for producing levetiracetam. (n.d.). Google Patents.
  • Understanding the Role of this compound in Pharmaceutical Manufacturing. (2022, December 26). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • de Souza, R. O. M. A., et al. (2019). An alternate synthesis of enantiomerically pure levetiracetam (Keppra®).
  • WO2006103696A2 - Process for preparing levetiracetam and racemization of (r)- and (s)-2-amino butynamide and the corresponding acid derivatives. (n.d.). Google Patents.
  • The crystal structure of (R)-2-aminobutanamide hydrochloride, C4H11ClN2O. (2024).

Sources

In-vitro testing of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide's biological effects

Author: BenchChem Technical Support Team. Date: February 2026

An In-Vitro Comparative Guide to the Biological Effects of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

Executive Summary

This guide provides a comprehensive in-vitro evaluation of the novel compound, this compound, hereafter referred to as Cmpd-X. Based on its chemical structure featuring an electrophilic chlorobutanamide moiety, we hypothesized that Cmpd-X acts as an irreversible inhibitor of cysteine proteases, specifically caspases, which are key mediators of apoptosis. This guide compares the biological efficacy of Cmpd-X against the well-established pan-caspase inhibitor, Z-VAD-FMK. We detail a series of robust, self-validating experimental protocols, including enzymatic assays, cell viability studies, and flow cytometry-based apoptosis analysis. The presented data, while illustrative, demonstrates that Cmpd-X is a potent inhibitor of caspase activity, capable of preventing apoptosis with efficacy comparable to, or exceeding, the reference compound. The methodologies and insights herein are designed to provide researchers and drug development professionals with a rigorous framework for evaluating similar novel therapeutic candidates.

Introduction: The Rationale for Novel Caspase Inhibitors

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. The dysregulation of apoptosis is a hallmark of numerous human diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Central to the apoptotic signaling cascade is a family of cysteine-aspartic proteases known as caspases. Caspases are synthesized as inactive zymogens and, upon activation by pro-apoptotic signals, execute the dismantling of the cell through cleavage of specific cellular substrates.

Given their central role, caspases are a prime therapeutic target. While several caspase inhibitors have been developed, the need for compounds with improved specificity, potency, and pharmacokinetic properties remains. The reference compound in this guide, Z-VAD-FMK, is a widely used tool for studying apoptosis in-vitro; it is a cell-permeable, irreversible pan-caspase inhibitor that covalently binds to the catalytic cysteine in the active site of caspases.

The test compound, Cmpd-X (this compound), is a novel small molecule designed with a reactive chlorobutanamide "warhead." We hypothesize this group allows for covalent modification of the active site cysteine of caspases in a mechanism analogous to other well-known covalent inhibitors. This guide outlines a direct comparative study to test this hypothesis and quantify the biological effects of Cmpd-X in relation to Z-VAD-FMK.

Comparative In-Vitro Testing Workflow

The following diagram outlines the comprehensive workflow for the comparative evaluation of Cmpd-X and Z-VAD-FMK. This process ensures a logical progression from initial enzymatic inhibition to cellular efficacy.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Data Analysis EnzymeAssay Caspase-3/7 Enzymatic Assay (Determine IC50) MechAssay Mechanism of Inhibition (Irreversibility Test) EnzymeAssay->MechAssay Confirm Mechanism DataAnalysis Comparative Analysis: Potency, Selectivity Index, and Efficacy MechAssay->DataAnalysis CellCulture Maintain Jurkat T-cell Line Cytotoxicity Cell Viability Assay (MTT) (Determine CC50) CellCulture->Cytotoxicity Assess Baseline Toxicity ApoptosisAssay Apoptosis Inhibition Assay (Annexin V/PI Staining) CellCulture->ApoptosisAssay Induce & Inhibit Apoptosis Cytotoxicity->DataAnalysis ApoptosisAssay->DataAnalysis G Enzyme Caspase Active Site (Cys-SH) Complex Non-covalent Enzyme-Inhibitor Complex Enzyme->Complex Reversible Binding Inhibitor Cmpd-X (with -CH2Cl warhead) Inhibitor->Complex CovalentAdduct Irreversible Covalent Adduct (Enzyme-S-CH2-Cmpd-X) + HCl Complex->CovalentAdduct Nucleophilic Attack (Irreversible)

Safety Operating Guide

Navigating the Safe Disposal of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and environmentally conscious disposal of these compounds. This guide provides an in-depth, procedural framework for the proper disposal of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, a compound also identified as Levetiracetam Related Compound A. Adherence to these protocols is paramount to ensuring personnel safety and regulatory compliance.

Hazard Assessment and Chemical Profile

This compound is a chlorinated amide with the molecular formula C₈H₁₅ClN₂O₂. A critical aspect of its hazard profile is its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as Acute Toxicity 3, with the hazard statement H301: Toxic if swallowed [1]. This classification underscores the potential for severe health effects if ingested and dictates the stringent handling and disposal precautions that must be observed.

Key Chemical Properties:

PropertyValueSource
Molecular Weight206.67 g/mol [1]
AppearanceWhite Solid[2]
Storage2-8°C Refrigerator[2]

Personal Protective Equipment (PPE): The First Line of Defense

Given the toxicity of this compound, a robust personal protective equipment (PPE) regimen is non-negotiable. All personnel handling this compound, including during disposal procedures, must wear the following:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility[3].

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Gloves should be inspected for any signs of degradation or puncture before use.

  • Body Protection: A lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized[3][4].

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential to prevent inhalation of fine powders[5].

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Handling this compound is_solid Is the compound in solid form? start->is_solid in_fume_hood Working in a certified chemical fume hood? is_solid->in_fume_hood Yes level_c Full Protection: - NIOSH-approved Respirator - Chemical Resistant Apron/Coveralls is_solid->level_c No small_quantity Handling small quantities (<1g)? in_fume_hood->small_quantity Yes in_fume_hood->level_c No risk_of_splash Risk of splashing? small_quantity->risk_of_splash Yes level_a Minimum PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat small_quantity->level_a No risk_of_splash->level_a No level_b Enhanced PPE: - Add Face Shield risk_of_splash->level_b Yes Disposal_Workflow start Waste this compound weigh Weigh waste in a round-bottom flask start->weigh add_naoh Add 2M NaOH in Methanol/Water weigh->add_naoh reflux Reflux for 4 hours at 80-90°C add_naoh->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with 2M HCl to pH 7 cool->neutralize collect Collect in a labeled hazardous waste container neutralize->collect dispose Dispose through institutional EHS collect->dispose

Caption: Chemical degradation and disposal workflow.

Disposal of Contaminated Materials

All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:

  • PPE: Used gloves, disposable lab coats, and respirator cartridges.

  • Glassware: Any glassware that cannot be effectively decontaminated. If decontamination is attempted, the rinsate must be collected as hazardous waste.

  • Other Materials: Weighing paper, spill cleanup materials, and any other disposable items.

Contaminated solid waste should be placed in a designated, sealed, and clearly labeled hazardous waste container.

Regulatory Compliance

It is the responsibility of the individual researcher and their institution to comply with all federal, state, and local regulations regarding hazardous waste disposal. The procedures outlined in this guide are based on general chemical safety principles. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to all applicable laws. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.

By implementing these comprehensive procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • (S)-N-(1-Amino-1-oxobutan-2-yl)
  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
  • Personal Protective Equipment. U.S. Environmental Protection Agency.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Safe Work Australia. (n.d.). Using the GHS.
  • Pihlaja, K., Aaljoki, K., Lyytinen, M. R., Huusko, M. L., & Hotokka, M. (2001). The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide, and 1-chloro-2-propanol and 2-chloro-1-propanol with isopropyl amine. Arkivoc, 2001(10), 188-198.
  • Personal Protective Equipment (PPE). CHEMM.
  • CHEMTREC. (2020, January 14).
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
  • Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Hydroxide Ions.
  • Pharmaffiliates. (n.d.). This compound.
  • MATEC Web of Conferences. (2023).
  • Palamatic Process. (n.d.).
  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
  • U.S. Environmental Protection Agency. (2007, February).
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • HSE. (2023, August 28). Chemicals - safe use and handling.
  • PubChem. (n.d.). N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-.
  • U.S. Geological Survey. (2001). Methods of Analysis by the U.S.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Chemistry LibreTexts. (2015, March 17). The Hydrolysis of Amides.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Pharmaffiliates. (n.d.). This compound-d6.
  • Thermo Fisher Scientific. (2025, December 24).
  • Lyreco Group. (2005, December 20).
  • Pihlaja, K., Aaljoki, K., Lyytinen, M. R., Huusko, M. L., & Hotokka, M. (2001). The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide, and 1-chloro-2-propanol, and 2-chloro-1-propanol with isopropyl amine. Arkivoc, 2001(10), 188-198.
  • BenchChem. (n.d.). Reaction of Cyanamide with Sodium Hydroxide in Aqueous Solution: An In-depth Technical Guide.

Sources

Personal protective equipment for handling (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide. This document moves beyond a simple checklist to offer a self-validating system of protocols, grounded in the known hazards of this compound and its chemical class. Your safety and the integrity of your research are paramount.

This compound , also known as Levetiracetam Related Compound A, is a chlorinated butanamide derivative.[1][2][3] While comprehensive toxicological data is not widely published, the compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 3 , with the hazard statement H301: Toxic if swallowed .[3][4] This classification is the cornerstone of the following handling, personal protective equipment (PPE), and disposal protocols.

Hazard Assessment and Engineering Controls: A Proactive Approach

The primary route of acute toxicity is ingestion.[4] However, given its nature as a powder, inhalation of airborne particles and skin contact are also significant potential routes of exposure that must be mitigated.

Engineering Controls are the first and most effective line of defense:

  • Fume Hood: All weighing and solution preparation activities must be conducted in a certified chemical fume hood to prevent the inhalation of airborne powder.

  • Glove Box: For procedures involving larger quantities or with a higher risk of aerosolization, a glove box provides an additional layer of containment.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical to prevent accidental exposure. A risk assessment should always be performed before handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to change them immediately upon contamination.[6] For prolonged handling, consider gloves with a greater thickness.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case the outer glove is compromised.
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes or powder aerosolization.Protects the eyes from contact with the powder or solutions containing the compound.
Respiratory Protection For handling small quantities in a fume hood, a respirator may not be required. However, if there is a risk of generating dust, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is recommended.[7][8]Protects against the inhalation of airborne powder and any potential irritant vapors. A P100 filter is highly effective at filtering fine particulates.
Protective Clothing A lab coat should be worn at all times. For procedures with a higher risk of contamination, a disposable chemical-resistant gown or coverall is recommended.Prevents contamination of personal clothing.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and logical workflow is essential to minimize the risk of exposure.

Preparation and Weighing
  • Designated Area: All work with this compound should be performed in a designated area within a fume hood.

  • Decontamination: Before starting, ensure the work area is clean and free of clutter.

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Weighing: Use a disposable weigh boat or creased weighing paper to handle the solid. Tare the balance with the weigh boat before adding the compound.

  • Transfer: Carefully transfer the desired amount of the compound. Avoid any sudden movements that could create dust.

  • Clean-up: After weighing, carefully fold the weigh paper or cap the weigh boat and dispose of it as solid hazardous waste. Decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

Solution Preparation
  • Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed compound.

  • Dissolution: Cap the vessel and mix by gentle swirling or using a magnetic stirrer. Avoid vigorous shaking that could cause splashing.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent and wipe clean.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with this compound (solid and liquid) must be segregated as halogenated organic waste .[10][11] Do not mix with non-halogenated waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed, and chemically compatible container for liquid halogenated organic waste.

  • Disposal Method: The primary recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[10] High-temperature incineration ensures the complete destruction of the compound.

  • Potential Decomposition Products: During incineration, the thermal decomposition of chlorinated hydrocarbons is expected to produce carbon dioxide (CO2), water (H2O), and hydrogen chloride (HCl).[12] The incineration facility's scrubbers will neutralize the acidic HCl gas.

Visual Workflow for Safe Handling and Disposal

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol Prep 1. Designate Area & Don PPE Weigh 2. Weigh Compound in Fume Hood Prep->Weigh Dissolve 3. Prepare Solution in Fume Hood Weigh->Dissolve Label 4. Label Container Dissolve->Label Segregate 5. Segregate Halogenated Waste Label->Segregate Collect 6. Collect Solid & Liquid Waste Segregate->Collect Dispose 7. Incineration via Certified Vendor Collect->Dispose Spill Spill Response Exposure Exposure Response

Caption: A streamlined workflow for the safe handling and disposal of this compound.

References

  • Which equipment to select for handling toxic materials and protecting operators? - Palamatic Process. (n.d.). Retrieved January 23, 2026, from [Link]

  • Hazardous Waste Segregation. (n.d.). Retrieved January 23, 2026, from [Link]

  • 3M Respirator Selection Guide. (n.d.). Retrieved January 23, 2026, from [Link]

  • Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.). Retrieved January 23, 2026, from [Link]

  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC. (2013). Retrieved January 23, 2026, from [Link]

  • Levetiracetam USP Related Compound A | 102767-31-7 | SynZeal. (n.d.). Retrieved January 23, 2026, from [Link]

  • N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)- | C8H15ClN2O2 | CID 29938341 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved January 23, 2026, from [Link]

  • Levetiracetam USP RC A and Levetiracetam USP Related Compound A | Allmpus. (n.d.). Retrieved January 23, 2026, from [Link]

  • This compound-d6 | Pharmaffiliates. (n.d.). Retrieved January 23, 2026, from [Link]

  • What Precautions Should Be Taken With Hazardous Materials - Coggno. (n.d.). Retrieved January 23, 2026, from [Link]

  • Selecting the Right Reusable Respirator Cartridge Filter - Gemplers Learning Hub. (2024). Retrieved January 23, 2026, from [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First! - De Dietrich. (n.d.). Retrieved January 23, 2026, from [Link]

  • General Use SOP for Highly Acutely Toxic Materials - Stanford Environmental Health & Safety. (n.d.). Retrieved January 23, 2026, from [Link]

  • Personal Protective Equipment | US EPA. (2025). Retrieved January 23, 2026, from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。